CP-339818
Description
Properties
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185855-91-8 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CP-339818: A Technical Guide to its Function as a Kv1.3 Potassium Channel Blocker
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CP-339818, a potent and selective blocker of the voltage-gated potassium channel Kv1.3. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular consequences of Kv1.3 inhibition by this compound.
Executive Summary
This compound is a non-peptide, small molecule that demonstrates high affinity and selectivity for the Kv1.3 potassium channel. Its primary mechanism of action involves the physical occlusion of the channel pore, preferentially binding to the C-type inactivated state. This state-dependent binding leads to a use-dependent inhibition of potassium efflux. In T-lymphocytes, the blockade of Kv1.3 by this compound results in membrane depolarization, which in turn diminishes the electrochemical gradient necessary for sustained calcium influx through calcium release-activated calcium (CRAC) channels. The reduction in intracellular calcium signaling subsequently impairs the activation of downstream transcription factors, notably the Nuclear Factor of Activated T-cells (NFAT), leading to the suppression of T-cell activation, proliferation, and cytokine production.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized across various ion channels. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound on Kv Potassium Channels
| Channel | IC50 (nM) | Reference |
| Kv1.3 | ~200 | [1] |
| Kv1.4 | ~300-fold less potent than Kv1.3 | [1] |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6 | Significantly weaker blocking effects | [1][2] |
| Kv3.1-4, Kv4.2 | Significantly weaker blocking effects | [1][2] |
Table 2: Inhibitory Potency of this compound on Other Ion Channels
| Channel | IC50 (µM) | Reference |
| HCN1 (high Cl-) | 18.9 | [2] |
| HCN4 (high Cl-) | 43.4 | [2] |
Signaling Pathway of T-Cell Activation Inhibition by this compound
The inhibitory effect of this compound on T-cell activation is a direct consequence of its blockade of the Kv1.3 channel. The following diagram illustrates the signaling cascade.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 currents in a heterologous expression system or in primary T-cells.
Methodology:
-
Cell Preparation: Culture cells expressing Kv1.3 channels (e.g., CHO or L929 cells stably transfected with human Kv1.3, or isolated human T-lymphocytes) on glass coverslips.
-
Solutions:
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.[3]
-
Elicit Kv1.3 currents using a depolarizing voltage step to +40 mV for 200 ms.[3] To study use-dependence, repetitive pulses can be applied.
-
Apply this compound at various concentrations to the external solution.
-
-
Data Analysis:
-
Measure the peak outward current at +40 mV before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of activated T-cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors and purify CD4+ or CD8+ T-cells.
-
Cell Staining (Optional, for flow cytometry): Label T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Cell Culture and Stimulation:
-
Plate the T-cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate T-cell activation and proliferation using anti-CD3/CD28 beads or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.[4]
-
Incubate the cells for 72 hours.[4]
-
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[4]
-
Dye Dilution via Flow Cytometry: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye as a measure of cell division.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for the anti-proliferative effect.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Novel nonpeptide agents potently block the C-type inactivated conformation of Kv1.3 and suppress T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
CP-339818: A Non-Peptide Kv1.3 Channel Blocker for Immunomodulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. Expressed predominantly on effector memory T-cells (TEM), which are key drivers of chronic inflammation, the Kv1.3 channel plays a pivotal role in T-cell activation, proliferation, and cytokine release. CP-339818 is a potent and selective, non-peptide small molecule inhibitor of the Kv1.3 channel. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its immunosuppressive effects by selectively blocking the Kv1.3 potassium channel. The blockade of Kv1.3 channels in T-lymphocytes disrupts the normal flow of potassium ions out of the cell, which is essential for maintaining the negative membrane potential required for sustained calcium influx upon T-cell receptor activation. This disruption in calcium signaling ultimately leads to the inhibition of downstream signaling pathways that are critical for T-cell activation, including the calcineurin-NFAT pathway. Consequently, the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) is suppressed, and T-cell proliferation is inhibited.[1][2]
Quantitative Data
The inhibitory activity of this compound on Kv1.3 and its selectivity over other potassium channels have been characterized using electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Channel | IC50 | Reference |
| Kv1.3 | 200 nM | [3] |
| Kv1.4 | ~300 nM | |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Significantly weaker blocking effects | [3] |
| HCN1 (high Cl-) | 18.9 µM | [3] |
| HCN4 (high Cl-) | 43.4 µM | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of this compound on Kv1.3 channel currents.
Cell Preparation:
-
Use a stable cell line expressing human Kv1.3 channels (e.g., HEK293 or CHO cells).
-
Culture cells to 70-80% confluency on glass coverslips.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the desired final concentrations in the external solution.
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with external solutions containing increasing concentrations of this compound and record the corresponding inhibition of the Kv1.3 current.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibitory effect of this compound on T-cell proliferation.
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
Procedure:
-
Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or a suitable mitogen (e.g., phytohemagglutinin).
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
IL-2 Production Assay (ELISA)
This assay quantifies the effect of this compound on the production of the pro-inflammatory cytokine IL-2 by activated T-cells.
Procedure:
-
Follow steps 1-7 of the T-Cell Proliferation Assay protocol.
-
After the incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for IL-2.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader and calculate the concentration of IL-2 based on the standard curve.
In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis in Rats)
This model is used to evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Animal Model:
-
Use susceptible rat strains, such as Lewis or Dark Agouti rats.
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize the rats with an intradermal injection of the collagen-CFA emulsion at the base of the tail.
-
On day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant.
Treatment:
-
Begin treatment with this compound or vehicle control on a prophylactic or therapeutic schedule.
-
Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
Efficacy Evaluation:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw volume or thickness regularly using a plethysmometer or calipers.
-
At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA.
-
Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
Visualizations
Signaling Pathway of T-Cell Activation and Kv1.3 Involvement
Caption: T-Cell activation pathway and the inhibitory action of this compound on the Kv1.3 channel.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for determining the IC50 of this compound using whole-cell patch-clamp.
Logical Relationship in Kv1.3 Blocker Drug Development
Caption: The drug development pipeline for a Kv1.3 channel blocker like this compound.
References
Investigating the Role of Kv1.4 Channels: A Technical Guide to Using CP-339818
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, playing pivotal roles in a diverse range of physiological processes, from neuronal signaling to cardiac muscle repolarization. Among the various subfamilies of Kv channels, Kv1.4 stands out due to its rapid activation and inactivation kinetics, contributing to the transient outward potassium current (Ito). Understanding the precise function of Kv1.4 in different tissues is crucial for elucidating disease mechanisms and developing novel therapeutics.
This technical guide provides an in-depth overview of the use of CP-339818, a potent pharmacological tool, to investigate the physiological and pathophysiological roles of the Kv1.4 channel. This document outlines the mechanism of action of this compound, provides detailed experimental protocols for its application, and presents quantitative data from key studies. Furthermore, it explores the signaling pathways that modulate Kv1.4 function and can be investigated using this blocker.
This compound: A Tool for Probing Kv1.4 Function
This compound is a non-peptide small molecule that acts as a blocker of both Kv1.3 and Kv1.4 channels.[1][2] It exhibits a use-dependent blocking mechanism, preferentially binding to the C-type inactivated state of the channel. While it also shows inhibitory activity against other channels, such as Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels at higher micromolar concentrations, its nanomolar affinity for Kv1.4 makes it a valuable tool for studying the function of this channel when used at appropriate concentrations and in well-defined experimental systems.
Pharmacological Profile of this compound
| Target Channel | IC50 | Notes |
| Kv1.4 | ~300 nM | - |
| Kv1.3 | ~200 nM | Higher affinity than for Kv1.4.[1][2] |
| HCN1 | 18.9 µM | Significantly lower affinity than for Kv1.4.[1] |
| HCN4 | 43.4 µM | Significantly lower affinity than for Kv1.4.[1] |
| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Weaker blocking effects | Demonstrates selectivity for Kv1.3/1.4 over these channels.[1][2] |
Experimental Protocols
The following sections provide detailed methodologies for investigating the role of Kv1.4 channels using this compound in various experimental settings.
Electrophysiological Recording of Kv1.4 Currents
Whole-cell patch-clamp electrophysiology is the gold-standard technique for characterizing the function of ion channels like Kv1.4 and the effects of pharmacological agents such as this compound.
Objective: To measure Kv1.4 currents in isolated cells and assess their inhibition by this compound.
Cell Systems:
-
Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used for expressing recombinant Kv1.4 channels.[3][4][5][6][7] This allows for the study of the channel in a controlled environment, free from the influence of other native ion channels.
-
Primary Neuronal Cultures: Dorsal Root Ganglion (DRG) neurons are a valuable model as they endogenously express Kv1.4 and are involved in sensory processing.[8][9]
-
Cardiomyocytes: Isolated ventricular myocytes can be used to study the role of Kv1.4 in cardiac action potential repolarization.
Materials:
-
External Solution (for mammalian cells): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for mammalian cells): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Establish a gigaseal between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Kv1.4 currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-500 ms. A pre-pulse to -100 mV for 500 ms can be used to ensure the complete removal of inactivation.
-
-
Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM to 1 µM).
-
Data Acquisition and Analysis: Record the currents before and after the application of this compound. Analyze the peak outward current amplitude to determine the percentage of inhibition. Construct dose-response curves to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional expression of GFP-tagged Kv1.3 and Kv1.4 channels in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous Kv channels in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Kv1.4 potassium channels by PKC and AMPK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. A-Type KV Channels in Dorsal Root Ganglion Neurons: Diversity, Function, and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CP-339818 on T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a non-peptide small molecule that has been identified as a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a critical role in the regulation of T-lymphocyte activation and proliferation, making it an attractive target for immunomodulatory therapies. This technical guide provides an in-depth overview of the core effects of this compound on T-cell function, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: Kv1.3 Channel Blockade
The activation of T-cells is a calcium-dependent process. Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores. This depletion triggers the opening of Calcium Release-Activated Calcium (CRAC) channels, resulting in a sustained influx of extracellular calcium. This rise in intracellular calcium is essential for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Once dephosphorylated, NFAT translocates to the nucleus and initiates the transcription of genes crucial for T-cell activation and proliferation, including interleukin-2 (IL-2).
The Kv1.3 potassium channel is instrumental in maintaining the negative membrane potential required for this sustained calcium influx. By facilitating the efflux of potassium ions, Kv1.3 counteracts the depolarizing effect of calcium entry, thereby preserving the electrochemical gradient that drives calcium into the cell.
This compound exerts its immunomodulatory effects by physically blocking the Kv1.3 channel pore from the outside.[1] This blockade inhibits the efflux of potassium ions, leading to membrane depolarization. The depolarized state of the membrane reduces the driving force for calcium entry through CRAC channels, resulting in a diminished intracellular calcium signal. Consequently, NFAT activation is suppressed, leading to a downstream reduction in the expression of activation-associated genes and ultimately, the inhibition of T-cell activation and proliferation.[1][2]
Quantitative Data on this compound's Effects
The inhibitory activity of this compound has been quantified in various assays. The available data is summarized in the tables below.
Table 1: Inhibitory Activity of this compound on Voltage-Gated Potassium Channels
| Channel | IC50 (nM) | Cell Type | Reference |
| Kv1.3 | ~200 | Human T-lymphocytes | [1] |
| Kv1.4 | ~300 | Not specified | [3] |
| Kv1.1 | 62,000 | Not specified | |
| Kv1.2 | 14,000 | Not specified | |
| Kv1.5 | 19,000 | Not specified | |
| Kv1.6 | 20,000 | Not specified |
Table 2: Inhibitory Activity of this compound on T-Cell Proliferation
| Stimulation Method | IC50 (µM) | Cell Type | Reference |
| Anti-CD3 Antibody | 4.7 | Human Peripheral Blood T-cells | |
| Ionomycin + Phorbol 12-myristate 13-acetate (PMA) | 5.2 | Human Peripheral Blood T-cells |
Note: The discrepancy in the IC50 values between channel blockade (~0.2 µM) and proliferation inhibition (~5 µM) may be attributed to different experimental conditions, such as the use of whole cells versus isolated membranes, and the complexity of the cellular proliferation assay compared to a direct channel binding or function assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Kv1.3 blockers like this compound.
T-Cell Proliferation Assay ([³H]thymidine Incorporation)
This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [³H]thymidine, into newly synthesized DNA.
a. Cell Preparation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Purify T-cells from PBMCs using a pan-T-cell isolation kit.
-
Resuspend purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Plate the T-cells in 96-well flat-bottom plates at a density of 1-2 x 10⁵ cells per well.
b. Treatment and Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Stimulate the T-cells with either:
-
Plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL).
-
A combination of phorbol 12-myristate 13-acetate (PMA) (e.g., 10-50 ng/mL) and ionomycin (e.g., 0.5-1 µM).
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
c. [³H]thymidine Incorporation and Measurement:
-
During the last 16-18 hours of incubation, add 1 µCi of [³H]thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.
Intracellular Cytokine Staining for Flow Cytometry
This method allows for the quantification of cytokine-producing cells at a single-cell level.
a. Cell Stimulation and Treatment:
-
Prepare and culture purified T-cells as described in the proliferation assay protocol.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the T-cells as described previously (e.g., with anti-CD3/CD28 antibodies or PMA/ionomycin).
-
Incubate for a total of 6 hours. For the final 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause their accumulation within the cell.
b. Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 20-30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2) by incubating with fluorescently labeled anti-cytokine antibodies in the permeabilization buffer for 30-45 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
c. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific T-cell populations (e.g., CD4+ or CD8+ T-cells) and quantify the percentage of cells positive for each cytokine.
Conclusion
This compound is a selective blocker of the Kv1.3 potassium channel, a key regulator of T-cell activation and proliferation. By inhibiting Kv1.3, this compound effectively suppresses the sustained calcium signaling required for T-cell activation, leading to a reduction in proliferation and potentially cytokine production. The preferential expression of Kv1.3 in effector memory T-cells suggests that compounds like this compound could offer a targeted approach to modulating immune responses in various pathological conditions. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and other Kv1.3-targeting immunomodulators.
References
The Discovery and Development of CP-339818: A Kv1.3 Potassium Channel Blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-339818 is a potent and selective non-peptide blocker of the voltage-gated potassium channel Kv1.3. Its discovery marked a significant step in the exploration of Kv1.3 as a therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed summaries of its inhibitory activity, selectivity profile, and the experimental protocols used for its characterization, including electrophysiological and T-cell proliferation assays. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and evaluation process.
Introduction
The voltage-gated potassium channel Kv1.3 is predominantly expressed in the plasma membrane of human T-lymphocytes and plays a crucial role in regulating the membrane potential.[1] Following T-cell receptor activation, the opening of Kv1.3 channels leads to potassium efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient necessary for sustained calcium influx and subsequent T-cell activation, proliferation, and cytokine production.[2] Due to its critical role in the immune response, Kv1.3 has emerged as a promising therapeutic target for the treatment of T-cell-mediated autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.[1][3]
This compound, chemically identified as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, was one of the first potent and selective small molecule inhibitors of the Kv1.3 channel to be discovered.[1] Its development provided a valuable pharmacological tool to probe the function of Kv1.3 in the immune system and laid the groundwork for the development of other Kv1.3-targeting immunomodulators. This guide details the discovery and foundational pharmacological characterization of this compound.
Discovery and Mechanism of Action
This compound was identified as a potent blocker of the Kv1.3 channel, exhibiting a unique mechanism of action. It preferentially binds to and blocks the C-type inactivated state of the channel.[2][4] C-type inactivation is a conformational change in the channel's selectivity filter that occurs during prolonged depolarization, rendering the channel non-conductive. By stabilizing this inactivated state, this compound effectively reduces the number of available conducting channels, thereby suppressing the potassium efflux required for T-cell activation.[2][4]
The discovery of this compound was a result of efforts to identify non-peptide small molecules that could selectively target the Kv1.3 channel, offering potential advantages over peptide-based blockers in terms of oral bioavailability and manufacturing.
Quantitative Data
The inhibitory activity and selectivity of this compound against various voltage-gated potassium channels have been characterized using electrophysiological techniques. The following tables summarize the key quantitative data.
| Channel | IC50 (nM) | Cell Type | Reference |
| Kv1.3 | 200 | Human T-lymphocytes | [1] |
| Kv1.4 | ~300 | Not Specified | [1] |
| Kv1.1 | >10,000 | Not Specified | [1] |
| Kv1.2 | >10,000 | Not Specified | [1] |
| Kv1.5 | >10,000 | Not Specified | [1] |
| Kv1.6 | >10,000 | Not Specified | [1] |
| Kv3.1-4 | Significantly weaker blocking effects | Not Specified | [1] |
| Kv4.2 | Significantly weaker blocking effects | Not Specified | [1] |
Table 1: Inhibitory Activity of this compound against Kv Channels
| Channel | IC50 (µM) | Condition | Reference |
| HCN1 | 18.9 | High Cl- | [1] |
| HCN4 | 43.4 | High Cl- | [1] |
| HCN1 | 26.2 | Low Cl- | [1] |
| HCN4 | >100 | Low Cl- | [1] |
Table 2: Inhibitory Activity of this compound against HCN Channels
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of this compound on Kv1.3 channels were quantified using the whole-cell patch-clamp technique on human T-lymphocytes (e.g., Jurkat cells).[5][6][7]
Cell Preparation:
-
Human T-lymphocytes are cultured under standard conditions.
-
Prior to recording, cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
Recording Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Patch pipettes with a resistance of 2-4 MΩ are fabricated from borosilicate glass.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).[4]
-
This compound is applied to the bath at various concentrations to determine its inhibitory effect on the peak outward current.
-
IC50 values are calculated by fitting the concentration-response data to the Hill equation.
T-Lymphocyte Proliferation Assay ([³H]Thymidine Incorporation)
The functional consequence of Kv1.3 blockade by this compound on T-cell activation is assessed by measuring the inhibition of mitogen-stimulated T-cell proliferation.[3][8][9][10]
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
Assay Procedure:
-
PBMCs are seeded in 96-well flat-bottom plates at a density of 1-2 x 10⁵ cells/well.
-
Cells are pre-incubated with various concentrations of this compound for a short period (e.g., 30 minutes).
-
A mitogen, such as phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL, is added to each well to stimulate T-cell proliferation.[3] Control wells receive no mitogen.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18-24 hours of incubation, 1 µCi of [³H]thymidine is added to each well.
-
Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
The results are expressed as counts per minute (CPM), and the percentage of inhibition by this compound is calculated relative to the stimulated control.
Signaling Pathway
This compound inhibits T-cell activation by blocking the Kv1.3 channel, which disrupts the downstream signaling cascade initiated by T-cell receptor (TCR) engagement.
Preclinical Development
While this compound itself has primarily served as a research tool, the principle of Kv1.3 blockade has been validated in various preclinical animal models of autoimmune diseases. For instance, selective Kv1.3 inhibitors have shown efficacy in models of rheumatoid arthritis, multiple sclerosis, and type 1 diabetes.[3][9] These studies have demonstrated that blockade of Kv1.3 can reduce inflammation, decrease immune cell infiltration into target tissues, and ameliorate disease symptoms. However, specific in vivo efficacy data for this compound in these models is not extensively published in publicly available literature.
Conclusion
This compound is a historically significant small molecule inhibitor of the Kv1.3 potassium channel. Its discovery and characterization have provided invaluable insights into the role of Kv1.3 in T-lymphocyte function and have validated this channel as a viable target for immunomodulatory drug development. The data and protocols summarized in this guide offer a foundational understanding of this compound for researchers and professionals in the field of drug discovery, highlighting its importance as both a pharmacological tool and a precursor to a promising class of therapeutic agents. While this compound itself has not progressed to clinical trials, the knowledge gained from its study continues to inform the development of next-generation Kv1.3 inhibitors for the treatment of autoimmune and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lymphosign.com [lymphosign.com]
- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
CP-339818's Selectivity Profile Against Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a non-peptide small molecule inhibitor of voltage-gated potassium channels, demonstrating notable selectivity for specific channel subtypes. This technical guide provides a comprehensive overview of this compound's selectivity profile, detailing its potency against various potassium channels. The information herein is intended to support research and drug development efforts by providing a centralized resource on the compound's electrophysiological characteristics. This document summarizes available quantitative data, outlines typical experimental protocols for channel activity assessment, and visualizes key experimental workflows.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against a range of potassium channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that while this compound exhibits high potency for Kv1.3 and Kv1.4, its effects on other potassium channels are significantly weaker, though specific IC50 values for many of these channels are not consistently reported in publicly available literature.
| Channel Subfamily | Channel Subtype | IC50 | Notes |
| Voltage-Gated K+ (Kv) | Kv1.3 | 200 nM[1][2] | High potency; preferentially binds to the C-type inactivated state. |
| Kv1.4 | ~300 nM | High potency. | |
| Kv1.1 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |
| Kv1.2 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |
| Kv1.5 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |
| Kv1.6 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |
| Kv2.1 | > 1 µM | Off-target effects observed at concentrations greater than 1 µM. | |
| Kv3.1-4 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |
| Kv4.2 | > 1 µM | Significantly weaker blocking effects noted.[1][2] | |
| Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) | HCN1 | 18.9 µM[1][2] | Inhibition is voltage-dependent. |
| HCN4 | 43.4 µM[1][2] | Inhibition is voltage-dependent. |
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
The determination of this compound's IC50 values against various potassium channels is primarily achieved through the gold-standard electrophysiological technique of whole-cell patch clamp. This method allows for the direct measurement of ion channel currents in response to controlled membrane potentials and the application of test compounds.
Cell Preparation
-
Cell Culture: Stably transfected mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, expressing the specific potassium channel subtype of interest are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Dissociation: On the day of recording, cells are dissociated into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE™ Express) to ensure membrane integrity.
-
Plating: The dissociated cells are plated onto glass coverslips in a recording chamber and allowed to adhere.
Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH, and the osmolarity is adjusted to ~290 mOsm.
Electrophysiological Recording
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: The micropipette is positioned onto a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp Protocol: The membrane potential is held at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV). Depolarizing voltage steps are then applied to elicit channel opening and the flow of potassium ions, which is measured as an outward current. The specific voltage protocol (duration and amplitude of depolarization) is optimized for the specific channel subtype being studied to ensure robust activation and to study state-dependent block.
-
Compound Application: A baseline recording of the potassium current is established. Subsequently, increasing concentrations of this compound are perfused into the recording chamber. The effect of each concentration on the current amplitude is measured until a steady-state block is achieved.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. These data are then fitted to the Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the channel current.
Mandatory Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound on a specific potassium channel using the whole-cell patch clamp technique.
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway: T-Cell Activation and Kv1.3 Inhibition
This compound's potent inhibition of the Kv1.3 channel is of particular interest in immunology, as Kv1.3 plays a crucial role in the activation of T-lymphocytes. The following diagram illustrates the simplified signaling pathway of T-cell activation and the point of intervention for Kv1.3 blockers like this compound.
Caption: T-cell activation pathway and Kv1.3 inhibition.
References
Unraveling the Molecular Interface: A Technical Guide to the Binding Site of CP-339818 on Kv1.3
For Immediate Release
This technical guide provides a comprehensive analysis of the binding site of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel immunomodulatory therapeutics. By synthesizing available data, this guide aims to elucidate the molecular determinants of this compound's interaction with Kv1.3, offering a foundation for future research and drug design efforts.
This compound, chemically identified as 1-benzyl-4-pentylimino-1,4-dihydroquinoline, is a non-peptide small molecule that has been shown to potently and selectively block the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] Understanding the precise binding site of this compound is critical for the rational design of next-generation Kv1.3 inhibitors with improved potency and selectivity.
Quantitative Analysis of this compound Interaction with Kv1.3
The inhibitory activity of this compound and its analogs on the Kv1.3 channel has been quantified through various electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of the compound.
| Compound | IC50 (nM) | Target | Cell Line | Reference |
| CP-339,818 | ~200 | Kv1.3 | T lymphocytes | [2] |
| CP-393,223 | Potent | Kv1.3 | T lymphocytes | [2] |
| CP-394,322 | Potent | Kv1.3 | T lymphocytes | [2] |
| CP-393,224 | >20,000 | Kv1.3 | T lymphocytes | [2] |
Table 1: Inhibitory potency of CP-339,818 and its analogs on the Kv1.3 channel.
A significant finding from initial studies is the structure-activity relationship, which indicates that a large, lipophilic group at the N1 position of the quinoline ring is crucial for the potent blocking activity of these compounds.[2] For instance, CP-393,224, which possesses a smaller and less lipophilic group at this position, is 100-200 fold less potent than CP-339,818.[2]
The External Vestibule: The Binding Site of this compound
While direct mutagenesis studies specifically identifying the amino acid residues that form the binding pocket for CP-339,818 are not extensively available in the public domain, the competitive binding with charybdotoxin strongly suggests that the binding site is located within the outer pore and turret region of the Kv1.3 channel. This region is a well-characterized binding site for various peptide toxins.
Experimental Protocols
The determination of the binding characteristics of CP-339,818 on Kv1.3 has relied on a combination of electrophysiological and competitive binding assays.
Electrophysiological Recording of Kv1.3 Currents
Whole-cell patch-clamp electrophysiology is the primary method used to characterize the inhibitory effect of CP-339,818 on Kv1.3 channel function.
-
Cell Preparation: T lymphocytes or heterologous expression systems (e.g., CHO cells) stably expressing the human Kv1.3 channel are used.
-
Recording Configuration: The whole-cell patch-clamp technique is employed to record macroscopic Kv1.3 currents.
-
Voltage Protocol: To elicit Kv1.3 currents, cells are typically held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +40 mV). The specific voltage protocol can be adapted to study the state-dependent block of the channel.
-
Drug Application: CP-339,818 is applied to the extracellular solution at varying concentrations to determine the dose-dependent inhibition of the Kv1.3 current and calculate the IC50 value.
Competitive Radioligand Binding Assay
Competitive binding assays using a radiolabeled probe that binds to a known site on the channel are instrumental in localizing the binding site of an unlabeled compound.
-
Radioligand: ¹²⁵I-labeled charybdotoxin, a high-affinity ligand for the external vestibule of Kv1.3, is commonly used.
-
Membrane Preparation: Membranes from cells expressing Kv1.3 are isolated and incubated with a fixed concentration of ¹²⁵I-charybdotoxin in the absence or presence of increasing concentrations of unlabeled CP-339,818.
-
Detection: The amount of bound radioligand is quantified using a gamma counter.
-
Analysis: A decrease in the amount of bound ¹²⁵I-charybdotoxin in the presence of CP-339,818 indicates that both compounds compete for the same or overlapping binding sites.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the proposed binding mechanism and the experimental design, the following diagrams are provided.
Figure 1: Competitive binding of CP-339,818 and Charybdotoxin to the external vestibule of Kv1.3.
Figure 2: Experimental workflow for determining the IC50 of CP-339,818 using patch-clamp electrophysiology.
Proposed Binding Site and Future Directions
Based on the competitive binding data with charybdotoxin, it is proposed that CP-339,818 binds to a pocket within the external vestibule of the Kv1.3 channel. This pocket is likely formed by residues from the turret loop and the extracellular ends of the S5 and S6 transmembrane segments. Key residues that are known to be critical for the binding of peptide toxins in this region, and therefore may also contribute to the binding of CP-339,818, include those in the P-loop (e.g., around the selectivity filter) and the surrounding turret.
The lack of specific mutagenesis data for the CP-339,818 binding site represents a significant knowledge gap. Future research should focus on performing site-directed mutagenesis of residues in the external vestibule of Kv1.3 to identify those that, when mutated, alter the binding affinity of CP-339,818. Furthermore, computational docking and molecular dynamics simulations, guided by the existing structure-activity relationship data, could provide a more detailed model of the binding pose and the specific molecular interactions between CP-339,818 and the Kv1.3 channel. Elucidating these details will be invaluable for the development of more potent and selective Kv1.3 inhibitors for the treatment of autoimmune diseases.
References
An In-Depth Technical Guide to CP-339818's Impact on Immune System Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-339818 is a potent, non-peptide small molecule that selectively blocks the voltage-gated potassium channels Kv1.3 and Kv1.4. Its primary immunomodulatory effects stem from the inhibition of the Kv1.3 channel, a key regulator of T lymphocyte activation. By blocking Kv1.3, this compound hyperpolarizes the T cell membrane, which in turn attenuates the sustained calcium influx required for the activation of downstream signaling pathways. This leads to a significant reduction in T cell proliferation and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on immune cells, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Introduction
The modulation of the immune system is a critical therapeutic strategy for a wide range of diseases, including autoimmune disorders and organ transplant rejection. T lymphocytes, particularly effector memory T cells (TEM), play a central role in the pathogenesis of many of these conditions. The activation and function of T cells are tightly regulated by a series of signaling events, with ion channels playing a crucial role in orchestrating these processes.
One such ion channel, the voltage-gated potassium channel Kv1.3, is highly expressed on effector memory T cells. Its activity is essential for maintaining the negative membrane potential required for a sustained influx of calcium upon T cell receptor (TCR) engagement. This calcium signaling cascade is a prerequisite for the activation of transcription factors, such as the Nuclear Factor of Activated T cells (NFAT), which drive the expression of genes involved in T cell proliferation and cytokine production.
This compound has been identified as a selective blocker of the Kv1.3 and Kv1.4 channels. Its ability to inhibit Kv1.3 makes it a potent modulator of T cell-mediated immune responses. This document serves as a technical resource for researchers and drug development professionals, detailing the impact of this compound on immune system modulation.
Mechanism of Action
This compound is a non-peptide agent, chemically identified as 1-benzyl-4-pentylimino-1,4-dihydroquinoline. It functions as an inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4, with a preferential blockade of the C-type inactivated state of the Kv1.3 channel. This blockade occurs from the extracellular side of the channel.
The immunomodulatory effects of this compound are primarily attributed to its inhibition of the Kv1.3 channel in T lymphocytes. The process unfolds as follows:
-
T Cell Receptor (TCR) Engagement: Upon antigen presentation, the TCR is engaged, initiating a signaling cascade.
-
Initial Depolarization and Calcium Release: This initial signaling leads to a transient depolarization of the T cell membrane and the release of calcium from intracellular stores.
-
Role of Kv1.3 Channels: To sustain the calcium influx required for full T cell activation, the membrane potential must be repolarized. This is achieved through the efflux of potassium ions (K+) through channels like Kv1.3.
-
This compound Inhibition: this compound blocks the Kv1.3 channel, preventing the efflux of K+.
-
Membrane Depolarization: The inhibition of K+ efflux leads to a sustained depolarization of the T cell membrane.
-
Reduced Calcium Influx: The depolarized membrane potential reduces the electrochemical gradient for calcium (Ca2+) entry through store-operated calcium channels (CRAC).
-
Downstream Signaling Inhibition: The diminished sustained calcium signal impairs the activation of calcium-dependent transcription factors, most notably NFAT.
-
Suppression of T Cell Activation: The lack of transcriptional activation results in decreased production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a halt in cell cycle progression, thereby suppressing T cell proliferation and effector functions.
The role of Kv1.4 inhibition in immune modulation is less well-characterized, as Kv1.4 is not prominently expressed in immune cells but is found in oligodendrocytes, where it may have an indirect effect on immune responses in the context of neuroinflammation. [1]
Quantitative Data
The inhibitory activity of this compound on various voltage-gated potassium channels has been quantified, demonstrating its selectivity for Kv1.3 and Kv1.4.
| Channel | IC50 (nM) | Reference |
| Kv1.3 | ~200 | [2] |
| Kv1.4 | ~300 | [3] |
| Kv1.1 | >10,000 | [2] |
| Kv1.2 | >10,000 | [2] |
| Kv1.5 | >10,000 | [2] |
| Kv1.6 | >10,000 | [2] |
| Kv3.1-4 | >10,000 | [2] |
| Kv4.2 | >10,000 | [2] |
Table 1: Inhibitory concentrations (IC50) of this compound for various Kv channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement
This protocol is designed to measure the effect of this compound on Kv1.3 channel currents in human T lymphocytes.
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify T lymphocytes from PBMCs using a pan-T cell isolation kit.
-
Culture the T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and IL-2 (20 U/mL) to maintain viability and expression of Kv1.3 channels.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2 with KOH).
Recording Procedure:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a selected T lymphocyte.
-
Hold the membrane potential at -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 200 ms to elicit Kv1.3 currents.
-
Perfuse the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM) onto the cell.
-
Record the currents at each concentration after a stable effect is reached.
-
Analyze the data to determine the dose-dependent inhibition of the Kv1.3 current and calculate the IC50 value.
T Cell Proliferation Assay using CFSE
This assay measures the inhibition of T cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) dye dilution. [4][5][6] Cell Preparation and Staining:
-
Isolate and purify human T cells as described in section 4.1.
-
Resuspend the T cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (with 10% FBS).
-
Wash the cells three times with complete RPMI-1640 medium.
Assay Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-10 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Resuspend the CFSE-stained T cells in complete RPMI-1640 medium and plate them in the coated wells at 2 x 105 cells/well.
-
Add soluble anti-CD28 antibody (1-5 µg/mL) to provide co-stimulation.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each peak of decreasing fluorescence represents a cell division.
-
Quantify the percentage of proliferated cells and the proliferation index in the presence of different concentrations of this compound.
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of specific cytokines (e.g., IL-2, IFN-γ) by activated T cells. [7][8] Cell Culture and Treatment:
-
Activate T cells in a 96-well plate as described in the T cell proliferation assay (section 4.2), with anti-CD3 and anti-CD28 stimulation.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
ELISA Procedure:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., human IL-2 or IFN-γ) according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of known cytokine concentrations.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the supernatants based on the standard curve.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Conclusion
This compound represents a targeted approach to immunomodulation through the selective blockade of the Kv1.3 and Kv1.4 potassium channels. Its primary mechanism of action, the inhibition of Kv1.3 in T lymphocytes, leads to a reduction in the sustained calcium signaling necessary for T cell activation. This results in the suppression of T cell proliferation and pro-inflammatory cytokine production, particularly in effector memory T cells which are key mediators in many autoimmune diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. The visualization of the underlying signaling pathways provides a clear framework for understanding its molecular impact on the immune system. Further research into the specific role of Kv1.4 blockade and the in vivo efficacy and safety of this compound will be crucial in its journey towards potential clinical applications.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu [bu.edu]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. agilent.com [agilent.com]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-339818 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T-cell development, activation, and proliferation.[1] JAK3 is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Inhibition of JAK3 by this compound is expected to block the downstream signaling cascade, primarily the STAT5 phosphorylation, leading to the suppression of T-cell proliferation.[2][3] This makes this compound a compound of interest for investigating T-cell mediated immune responses and for the development of therapeutics for autoimmune diseases and T-cell malignancies.[1]
These application notes provide a detailed experimental protocol for assessing the in vitro effect of this compound on T-cell proliferation. The protocol is based on established methods for evaluating the immunomodulatory activity of JAK inhibitors.[4][5]
Mechanism of Action: JAK3 Inhibition in T-Cells
T-cell activation and proliferation are initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), in conjunction with co-stimulatory signals.[6][7] This leads to the secretion of IL-2 and the upregulation of the high-affinity IL-2 receptor (CD25).[3][5] The binding of IL-2 to its receptor activates the associated JAK1 and JAK3 kinases. Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes crucial for T-cell proliferation and survival.
This compound, as a JAK3 inhibitor, intervenes in this pathway by preventing the phosphorylation and activation of STAT5, thereby inhibiting IL-2-dependent T-cell proliferation.[2][3]
Experimental Protocol: T-Cell Proliferation Assay
This protocol details an in vitro assay to quantify the dose-dependent effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. An alternative method using [3H]-thymidine incorporation is also described.[5]
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (clone OKT3 or similar, functional grade)
-
Anti-CD28 antibody (clone CD28.2 or similar, functional grade)
-
This compound (stock solution in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
[3H]-thymidine (for alternative method)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS
-
96-well flat-bottom cell culture plates
-
Flow cytometer
-
Liquid scintillation counter (for alternative method)
Experimental Workflow
Step-by-Step Methodology
Part 1: T-Cell Isolation and Labeling
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Isolate T-Cells: Enrich for T-cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail to minimize pre-activation of the cells.
-
CFSE Labeling:
-
Resuspend the isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM (optimize for your cell type and conditions).
-
Incubate for 10 minutes at 37°C, protected from light.[8]
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
Part 2: T-Cell Stimulation and Treatment
-
Plate Coating:
-
Dilute anti-CD3 antibody in sterile PBS to a concentration of 1-5 µg/mL.
-
Add 100 µL of the diluted antibody to the required wells of a 96-well flat-bottom plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[9]
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[9]
-
-
Cell Seeding and Treatment:
-
Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each anti-CD3 coated well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Add 50 µL of soluble anti-CD28 antibody (final concentration of 1-2 µg/mL) to all wells except for the unstimulated control.[9]
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
Part 3: Analysis of T-Cell Proliferation
-
Harvest Cells: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Flow Cytometry:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Acquire the samples on a flow cytometer. CFSE fluoresces in the FITC channel.
-
Analyze the data using appropriate software. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
-
-
Data Analysis:
-
Determine the percentage of divided cells or the proliferation index for each concentration of this compound.
-
Plot the proliferation data against the log concentration of this compound and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of proliferation).
-
Alternative Method: [3H]-Thymidine Incorporation
For this method, follow the protocol for T-cell isolation, stimulation, and treatment as described above (steps 1 and 2), but do not label the cells with CFSE.
-
Pulse with [3H]-Thymidine: 18 hours before the end of the 72-hour incubation period, add 1 µCi of [3H]-thymidine to each well.
-
Harvest Cells: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Measure Radioactivity: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The level of [3H]-thymidine incorporation is proportional to the rate of DNA synthesis and, therefore, cell proliferation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[5]
Data Presentation
The following table provides a template for presenting the quantitative data obtained from the T-cell proliferation assay. The values shown are hypothetical and should be replaced with experimental data.
| Compound | Stimulation | Assay Method | IC50 (nM) |
| This compound | Anti-CD3/CD28 | CFSE | Insert Value |
| This compound | Anti-CD3/CD28 | [3H]-Thymidine | Insert Value |
| Tofacitinib (Control) | Anti-CD3/CD28 | CFSE | Insert Value |
Note: IC50 values for JAK inhibitors can vary depending on the specific assay conditions and cell type used. For example, the IC50 for the JAK3 inhibitor Z583 in a similar assay was reported to be in the micromolar range.[4]
Conclusion
This document provides a comprehensive protocol for evaluating the inhibitory effect of this compound on T-cell proliferation. By selectively targeting JAK3, this compound offers a valuable tool for studying T-cell biology and for the potential development of targeted immunomodulatory therapies. The detailed methodology and data presentation guidelines provided herein are intended to assist researchers in obtaining reproducible and reliable results.
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Molecular mechanisms of T cell co-stimulation and co-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. tools.thermofisher.com [tools.thermofisher.com]
How to prepare a stock solution of CP-339818 for in vitro studies.
Introduction
CP-339818 is a potent, non-peptide antagonist of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2][3] It is a valuable tool for studying the physiological roles of these channels in various cellular processes, including T-cell activation.[4] Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound hydrochloride stock solutions.
Physicochemical Data
A summary of the relevant physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for calculating the required mass of the compound to achieve a desired stock solution concentration. It is recommended to always use the batch-specific molecular weight provided on the product's certificate of analysis.
| Property | Value | Source |
| Chemical Name | N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride | |
| CAS Number | 478341-55-8 | [1][3] |
| Molecular Formula | C₂₁H₂₄N₂・HCl | [1][3] |
| Molecular Weight | 340.89 g/mol | [3] |
| Purity | ≥98% | [1] |
| Solubility (Water) | Soluble up to 20 mM | [5] |
| Solubility (Ethanol) | Slightly soluble (0.1-1 mg/mL) | [1] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in sterile water.
Materials
-
This compound hydrochloride powder
-
Sterile, deionized, or Milli-Q water
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure
-
Determine the required mass: Use the following formula to calculate the mass of this compound hydrochloride needed to prepare the desired volume and concentration of the stock solution:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 340.89 g/mol / 1000 = 3.4089 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder using an analytical balance.
-
Dissolution:
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[5]
-
-
Aliquotting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[4]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4]
-
The solid powder should be stored at -20°C for long-term stability (≥ 4 years).[1]
-
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound primarily targets the Kv1.3 and Kv1.4 potassium channels. In the context of T-lymphocytes, the inhibition of the Kv1.3 channel is of particular importance as it plays a key role in regulating the membrane potential, which is crucial for calcium signaling and subsequent T-cell activation. By blocking Kv1.3, this compound can suppress T-cell activation.[4]
Caption: Simplified signaling pathway of this compound action.
References
Recommended solvent and storage conditions for CP-339818.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 hydrochloride is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2][3] It preferentially binds to the C-type inactivated state of the Kv1.3 channel with an IC50 value of approximately 200 nM.[1][2][3] The inhibition of Kv1.4 is observed at a slightly higher concentration, with an IC50 of around 300 nM.[1][2][3] this compound exhibits selectivity for Kv1.3 and Kv1.4 over other potassium channels such as Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2][3] Due to the crucial role of Kv1.3 channels in the activation and proliferation of T cells, this compound serves as a valuable tool for studying immune responses and for the development of potential therapeutics for autoimmune diseases.[4][5]
These application notes provide detailed information on the recommended solvent and storage conditions for this compound, as well as protocols for its use in cell-based assays.
Quantitative Data Summary
The following tables summarize the solubility and recommended storage conditions for this compound hydrochloride.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | Up to 20 mM | Sonication may be required to aid dissolution.[1][6] |
| DMSO | Up to 62.5 mg/mL (183.34 mM) | Ultrasonic treatment is recommended. Due to the hygroscopic nature of DMSO, it is advised to use a fresh, unopened vial to ensure maximum solubility.[7] |
| Ethanol | Slightly soluble (0.1-1 mg/mL) | [4] |
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | Room Temperature | Not specified | For short-term storage.[1][2] |
| 4°C | Not specified | Sealed storage, away from moisture.[7] | |
| -20°C | Up to 3 years | For long-term storage.[6] | |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | Sealed storage, away from moisture.[7][8] |
| -80°C | Up to 6 months to 1 year | Sealed storage, away from moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[6][7][8] |
Signaling Pathway
The diagram below illustrates the role of the Kv1.3 potassium channel in the T cell activation signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
This protocol describes the preparation of a stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Determine the required concentration: Based on the experimental needs, calculate the mass of this compound hydrochloride required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 340.89 g/mol * Volume (L) (Molecular Weight of this compound HCl = 340.89 g/mol )[1]
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. It is recommended to use a fresh, unopened vial of DMSO to minimize water content, which can affect solubility.[7]
-
Dissolve the compound: a. Vortex the tube for 1-2 minutes to facilitate dissolution. b. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months to 1 year.[6][7][8] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[7][8]
Protocol 2: T Cell Proliferation Assay using this compound
This protocol provides a general framework for assessing the effect of this compound on T cell proliferation. This example uses a Carboxyfluorescein succinimidyl ester (CFSE)-based assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)
-
This compound hydrochloride stock solution (prepared as in Protocol 1)
-
CFSE staining solution
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers | PLOS One [journals.plos.org]
- 3. bio-techne.com [bio-techne.com]
- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-339818 in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent, non-peptide small molecule that acts as a blocker of specific voltage-gated potassium (Kv) channels. Primarily targeting the Kv1.3 and Kv1.4 channels, it has become a valuable tool in immunological and neuroscience research. Its ability to suppress T-cell activation by blocking Kv1.3 channels makes it a compound of interest for studying autoimmune diseases.[1] This document provides detailed application notes and protocols for the use of this compound in whole-cell patch clamp electrophysiology, a key technique for characterizing the activity of ion channels.
Mechanism of Action
This compound exhibits a state-dependent blockade of its target channels, preferentially binding to the C-type inactivated state of the Kv1.3 channel. This mechanism allows for a nuanced modulation of channel activity that is dependent on the physiological state of the cell. In addition to its primary targets, this compound can also inhibit Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels at higher concentrations.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels as determined by whole-cell patch clamp electrophysiology.
| Target Ion Channel | IC50 Value | Cell Type | Notes | Reference |
| Kv1.3 | ~200 nM | Human T-lymphocytes | Potent blockade, state-dependent. | [1] |
| Kv1.4 | ~300 nM | Not specified | [1] | |
| HCN1 | 18.9 µM | Not specified | High Cl- internal solution. | [1] |
| HCN4 | 43.4 µM | Not specified | High Cl- internal solution. | [1] |
This compound has been shown to have significantly weaker effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 channels.[1]
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution Preparation:
This compound hydrochloride is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound hydrochloride powder in high-purity DMSO.
-
Example: To make a 10 mM stock solution, dissolve 3.41 mg of this compound hydrochloride (Molecular Weight: 340.89 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
b. Working Solution Preparation:
On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in the appropriate extracellular (bath) solution. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid off-target effects. Perform a vehicle control experiment with the same final concentration of the solvent to confirm that it does not affect the measured currents.
Whole-Cell Patch Clamp Recording from Jurkat T-cells or Kv1.3-expressing CHO cells
a. Cell Preparation:
-
Jurkat T-cells: Culture Jurkat T-cells in RPMI 1640 medium supplemented with fetal bovine serum and penicillin-streptomycin.[2][3] For electrophysiological recordings, cells can be transferred to a recording chamber on the microscope stage.
-
CHO-K_v_1.3 cells: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.3 channel in a suitable medium such as MEM Alpha supplemented with fetal bovine serum and a selection antibiotic (e.g., Geneticin).[4] Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
b. Recording Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | KCl | 140 |
| MgCl₂ | 2 | |
| CaCl₂ | 1 | |
| EGTA | 2.5 | |
| HEPES | 10 | |
| pH adjusted to 7.3 with KOH |
Note: Solution compositions can be modified based on the specific experimental requirements.[3]
c. Whole-Cell Recording Procedure:
-
Transfer a coverslip with adherent cells (or a sample of suspended cells) to the recording chamber and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
Voltage-Clamp Protocols
a. Standard Protocol to Elicit K_v_1.3 Currents:
This protocol is suitable for observing the general inhibitory effect of this compound on Kv1.3 channels.
-
Hold the cell at a membrane potential of -70 mV.[4]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) for a duration of 200-1000 ms.[4][5]
-
Allow for a sufficient inter-pulse interval (e.g., 20-60 seconds) for the channels to recover from inactivation.[4][5]
-
Record the resulting potassium currents.
-
After obtaining a stable baseline recording, perfuse the recording chamber with the desired concentration of this compound in the extracellular solution and repeat the voltage-clamp protocol.
b. Protocol to Investigate State-Dependent Block of K_v_1.3:
This protocol is designed to assess the effect of this compound on the inactivated state of the Kv1.3 channel.
-
Hold the cell at a membrane potential of -90 mV.[5]
-
Apply a series of pre-pulse potentials (e.g., from -120 mV to 0 mV in 15 mV increments) for a long duration (e.g., 100 seconds) to induce different levels of steady-state inactivation.[5]
-
Immediately following the pre-pulse, apply a test pulse to a depolarized potential (e.g., +40 mV) for a short duration (e.g., 100 ms) to measure the availability of non-inactivated channels.[5]
-
Record the peak current during the test pulse.
-
Perform this protocol in the absence and presence of this compound to determine if the compound alters the voltage-dependence of steady-state inactivation.
Visualizations
Signaling Pathway of T-cell Activation and K_v_1.3 Inhibition
Caption: Signaling pathway of T-cell activation and the inhibitory effect of this compound on the Kv1.3 channel.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: A typical experimental workflow for a whole-cell patch clamp experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Temperature-Controlled Patch Clamp Platform Demonstrated on Jurkat T Lymphocytes and Human Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culturing and patch clamping of Jurkat T cells and neurons on Al2O3 coated nanowire arrays of altered morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
Application Notes and Protocols for CP-339818 in In Vivo Animal Studies
For research use only. Not for use in humans.
Introduction
CP-339818 is a non-peptide small molecule that acts as a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. The Kv1.3 channel is highly expressed on the surface of effector memory T-cells (TEM cells), which are key mediators in the pathogenesis of various autoimmune diseases. By inhibiting the Kv1.3 channel, this compound can suppress T-cell activation, proliferation, and cytokine production, making it a valuable tool for in vivo research in immunology and autoimmune disease models.
Due to a lack of extensive publicly available in vivo data for this compound, this document provides detailed application notes and protocols based on studies of a closely related and well-characterized Kv1.3 inhibitor, PAP-1 [5-(4-phenoxybutoxy)psoralen]. PAP-1 shares a similar mechanism of action and has been extensively studied in various animal models, providing a strong basis for experimental design.[1][2]
Mechanism of Action: Kv1.3 Blockade in Effector Memory T-Cells
The primary mechanism of action for this compound and similar Kv1.3 inhibitors involves the targeted blockade of the Kv1.3 potassium channel on effector memory T-cells. This inhibition disrupts the normal activation cascade of these cells, leading to immunosuppression.
The signaling pathway is as follows:
-
T-Cell Receptor (TCR) Stimulation: Upon antigen presentation, the TCR is stimulated.
-
Membrane Depolarization: This stimulation leads to a depolarization of the T-cell membrane.
-
Role of Kv1.3 Channels: Kv1.3 channels are crucial for maintaining a negative membrane potential, which is necessary to drive a sustained influx of calcium (Ca2+) into the cell.
-
This compound/PAP-1 Inhibition: By blocking the Kv1.3 channel, the cell membrane remains depolarized, which reduces the electrochemical gradient required for sustained calcium entry.
-
Suppression of T-Cell Activation: The reduction in intracellular calcium signaling leads to the inhibition of downstream pathways responsible for T-cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[3]
Quantitative Data from In Vivo Animal Studies (Based on PAP-1)
The following tables summarize key quantitative data for the analogous Kv1.3 blocker, PAP-1, from various in vivo studies in rodents. This data can be used as a starting point for designing experiments with this compound.
Table 1: Efficacy of PAP-1 in Rodent Models of Autoimmune Disease
| Animal Model | Species | Administration Route | Dosage | Outcome | Reference |
| Delayed-Type Hypersensitivity | Rat | Intraperitoneal (i.p.) | 0.3 - 3 mg/kg (3x daily) | Dose-dependent prevention of DTH reaction. | [4] |
| Pristane-Induced Arthritis | Rat | Not specified | Not specified | Amelioration of arthritis. | [2] |
| Experimental Autoimmune Diabetes | Rat | Not specified | Not specified | Reduced incidence of diabetes. | [2] |
| SCID Mouse-Psoriasis Xenograft | Mouse | Topical | 2% ointment (daily) | ~50% reduction in epidermal thickness; 85% reduction in dermal CD3+ lymphocytes. | [3] |
Table 2: Pharmacokinetic Parameters of PAP-1 in Rats
| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax | Half-life (t½) | Bioavailability | Reference |
| Intravenous (i.v.) | 6 | 27.2 | 5 min | Biphasic: α = 0.22 h, β = 3.0 h | N/A | [5] |
| Intraperitoneal (i.p.) | 1 | ~0.2 | ~2 h | Not specified | Not specified | [5] |
| Intraperitoneal (i.p.) | 6 | ~1.5 | ~1 h | Not specified | Not specified | [5] |
| Intraperitoneal (i.p.) | 10 | ~2.5 | ~1 h | Not specified | Not specified | [5] |
Experimental Protocols
Note: It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for this compound in the specific animal model and strain being used.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from studies using PAP-1 in mouse models.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL or Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes and 25-27G needles
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
-
Vehicle Preparation:
-
Prepare the vehicle solution. A commonly used vehicle consists of a mixture of Cremophor EL (or Tween 80), DMSO, and saline.[6]
-
A typical ratio is 1:1:8 (10% Cremophor EL, 10% DMSO, 80% saline).[6]
-
First, mix the Cremophor EL and DMSO.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
-
Final Dosing Solution Preparation:
-
Dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration for injection.
-
Example Calculation: For a 10 mg/kg dose in a 20g mouse, with an injection volume of 100 µL, the final concentration would be 2 mg/mL.
-
Vortex the final solution thoroughly before drawing it into the syringe.
-
-
Administration:
-
Administer the solution to the mice via intraperitoneal injection.
-
Recommended injection volumes for mice are typically 5-10 mL/kg.[6] For a 20-25g mouse, this corresponds to 100-250 µL.
-
The control group should receive an equivalent volume of the vehicle solution.
-
Protocol 2: Topical Administration in Mice (for skin inflammation models)
This protocol is based on the SCID mouse-psoriasis xenograft model using PAP-1.[3]
Materials:
-
This compound powder
-
Dermabase™ ointment or a similar hydrophilic ointment base
-
Spatula and weighing paper
-
Ointment mill or mortar and pestle
Procedure:
-
Weighing Components:
-
Weigh the appropriate amount of this compound powder to achieve the desired final concentration (e.g., for a 2% ointment, use 20 mg of this compound for every 980 mg of ointment base).[3]
-
Weigh the corresponding amount of Dermabase™ ointment.
-
-
Compounding:
-
Place the this compound powder on an ointment slab or in a mortar.
-
Incorporate a small amount of the Dermabase™ into the powder and mix with a spatula or pestle until a smooth, uniform paste is formed.
-
Gradually add the remaining Dermabase™ in portions, mixing thoroughly after each addition until the ointment is homogeneous. An ointment mill can be used for larger quantities to ensure uniformity.
-
-
Application:
-
Apply a thin layer of the medicated ointment to the affected skin area of the mouse daily.
-
The control group should be treated with the ointment base alone.
-
Protocol 3: Oral Gavage Administration in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (CMC-Na) in water, or a solution containing PEG400 and Tween 80)
-
Sterile water
-
Weighing scale and spatula
-
Homogenizer or sonicator
-
Animal feeding needles (gavage needles) appropriate for the size of the animal
-
Syringes
Procedure:
-
Preparation of Dosing Formulation:
-
Weigh the required amount of this compound.
-
Prepare the desired vehicle. For suspensions, 0.5% CMC-Na is commonly used. For solutions, a co-solvent system may be necessary.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve the final concentration. Use a homogenizer or sonicator to ensure a uniform suspension.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's nose to the last rib to estimate the appropriate length for gavage needle insertion.
-
Draw the prepared formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Administer a consistent volume based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
The control group should receive the vehicle alone.
-
Safety and Toxicology Considerations
As with any investigational compound, it is essential to conduct preliminary toxicology and safety pharmacology studies. While PAP-1 has been shown to have a good safety profile in rodents and non-human primates, the specific toxicity of this compound should be independently evaluated. Key considerations include:
-
Acute and Chronic Toxicity: Assess potential adverse effects after single and repeated dosing.
-
Off-Target Effects: Although this compound is selective for Kv1.3/1.4, potential interactions with other ion channels or cellular targets should be considered, especially at higher doses.
-
In Vivo Monitoring: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage.
References
- 1. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application of CP-339818 (Tofacitinib) in Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818, more commonly known as Tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of enzymes. By selectively targeting JAK1 and JAK3, Tofacitinib effectively blocks the signaling of multiple cytokines that are pivotal in the pathogenesis of various autoimmune diseases.[1][2] This mechanism of action has established Tofacitinib as a valuable tool in preclinical research for dissecting the role of cytokine signaling in autoimmunity and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview of the use of this compound in common animal models of autoimmune diseases, including detailed protocols and quantitative data to guide researchers in their study design.
Mechanism of Action: JAK-STAT Signaling Inhibition
This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines, such as interleukins and interferons, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. By blocking JAK activation, this compound prevents the downstream signaling cascade, thereby suppressing the production of pro-inflammatory mediators.
Figure 1: Mechanism of action of this compound in inhibiting the JAK-STAT signaling pathway.
Application in Rheumatoid Arthritis Models
Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) in rodents are the most widely used preclinical models for rheumatoid arthritis, exhibiting key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.
Quantitative Data from Preclinical Arthritis Models
The efficacy of this compound in ameliorating disease in arthritis models has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
| Model | Species | Dose of this compound | Effect on Arthritis Score | Effect on Paw Swelling | Reference |
| CIA | Mouse | 15 mg/kg/day | Significant reduction | Significant reduction | [3] |
| CIA | Mouse | 3, 10, 30 mg/kg/day | Dose-dependent reduction in clinical and histological scores | Dose-dependent reduction | [4][5] |
| AIA | Rat | 5, 15 mg/kg/day | Marked reduction in clinical status | Statistically significant decrease in foot volume | [1][6] |
| Model | Species | Dose of this compound | Effect on Inflammatory Cytokines | Reference |
| CIA | Mouse | 3, 10, 30 mg/kg/day | Dose-dependent decrease in serum IL-1β, IL-6, and IL-17 | [4] |
| AIA | Rat | Not specified | Reduced IL-1β mRNA expression in the spleen | [1] |
| In vitro | Mouse | Not specified | Inhibited bone destruction caused by TNF-α and IL-6 | [7] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice and this compound Administration
This protocol outlines the induction of CIA in DBA/1 mice and a therapeutic treatment regimen with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (Tofacitinib)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid at 2 mg/mL overnight at 4°C.
-
Emulsify the CII solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) to a final concentration of 1 mg/mL.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Day 21 (Booster Immunization): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration (Therapeutic Regimen):
-
Begin treatment upon the first signs of arthritis (typically around day 24-28), characterized by erythema and swelling of the paws.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound orally via gavage once or twice daily at the desired dose (e.g., 3, 10, or 30 mg/kg).
-
A vehicle control group should be run in parallel.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema extending to the ankle, 4=ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect blood for cytokine analysis (e.g., ELISA for IL-6, TNF-α) and paws for histological evaluation of inflammation, pannus formation, and bone erosion.
-
Figure 2: Experimental workflow for the therapeutic administration of this compound in a mouse model of collagen-induced arthritis.
Application in Systemic Lupus Erythematosus Models
The MRL/lpr mouse is a spontaneous model of systemic lupus erythematosus (SLE) that develops a disease closely resembling human lupus, including the production of autoantibodies, glomerulonephritis, and skin lesions.[8]
Quantitative Data from the MRL/lpr Mouse Model
While less extensively documented than in arthritis models, studies have shown the potential of targeting the JAK-STAT pathway in lupus.
| Model | Species | Treatment | Key Findings | Reference |
| MRL/lpr | Mouse | Anti-inflammatory cytokines | Reduced disease severity | [9] |
| MRL/lpr | Mouse | Mycophenolate-based nanoparticles | Reduced serum anti-dsDNA IgG and pro-inflammatory cytokines (IL-6, IL-17A, TNF-α, IFN-γ) | [10] |
Experimental Protocol: this compound in the MRL/lpr Mouse Model
This protocol describes a prophylactic treatment approach with this compound in MRL/lpr mice.
Materials:
-
Female MRL/lpr mice (starting at 8-10 weeks of age)
-
This compound (Tofacitinib)
-
Vehicle for this compound
-
Metabolic cages for urine collection
-
ELISA kits for anti-dsDNA antibodies and cytokines
Procedure:
-
Treatment Initiation:
-
Begin treatment at a preclinical stage, typically around 8-10 weeks of age, before the significant development of proteinuria.
-
Administer this compound or vehicle orally via gavage daily.
-
-
Monitoring and Assessment:
-
Monitor body weight and general health weekly.
-
Measure proteinuria weekly or bi-weekly as an indicator of nephritis.
-
Collect blood periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies and pro-inflammatory cytokines.
-
At the end of the study (typically around 20-24 weeks of age), harvest kidneys for histological assessment of glomerulonephritis and immune complex deposition. Spleens can also be collected to analyze immune cell populations.
-
Figure 3: Prophylactic treatment workflow for this compound in the MRL/lpr mouse model of systemic lupus erythematosus.
Conclusion
This compound (Tofacitinib) is a powerful research tool for investigating the role of JAK-STAT signaling in the pathogenesis of autoimmune diseases. Its efficacy in well-established animal models of rheumatoid arthritis and its potential in models of systemic lupus erythematosus make it an important compound for preclinical drug development and for advancing our understanding of autoimmune-mediated inflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust studies utilizing this JAK inhibitor.
References
- 1. Tofacitinib attenuates arthritis manifestations and reduces the pathogenic CD4 T cells in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combination of tumor necrosis factor α and interleukin-6 induces mouse osteoclast-like cells with bone resorption activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
A guide to using CP-339818 in fluorescence-based ion channel assays.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-339818 is a potent and selective blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2][3][4] These channels play crucial roles in various physiological processes, including the regulation of the immune response, cardiac action potential, and neuronal excitability.[3][5][6] The ability to modulate the activity of these channels makes this compound a valuable tool for research and a potential therapeutic agent. This guide provides detailed application notes and protocols for the use of this compound in fluorescence-based ion channel assays, a common high-throughput screening method for identifying and characterizing ion channel modulators.[7][8][9]
The primary fluorescence-based method discussed is the thallium flux assay. This assay utilizes the ability of potassium channels to conduct thallium ions (Tl⁺) and a thallium-sensitive fluorescent dye. When the channels open, Tl⁺ enters the cell and binds to the intracellular dye, causing an increase in fluorescence.[7][8] Inhibitors of the channel, such as this compound, will block the influx of Tl⁺ and thus reduce the fluorescent signal, allowing for the quantification of channel inhibition.
Quantitative Data Summary
The inhibitory potency of this compound on its target ion channels is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the known IC50 values for this compound against various ion channels, primarily determined through electrophysiological studies. While these values provide a strong indication of potency, it is recommended to determine the IC50 under the specific conditions of your fluorescence-based assay.
| Target Ion Channel | Reported IC50 | Method | Reference |
| Kv1.3 | ~200 nM | Electrophysiology | [2][3][4] |
| Kv1.4 | ~300 nM | Electrophysiology | [2][3] |
| HCN1 | 18.9 µM (high Cl⁻) | Electrophysiology | [1] |
| HCN4 | 43.4 µM (high Cl⁻) | Electrophysiology | [1] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound in research, it is essential to understand the signaling context of its target channels and the workflow of the experimental assays.
Caption: Signaling pathway of the Kv1.3 channel in T-cell activation.
Caption: Experimental workflow for a thallium flux-based assay.
Experimental Protocols
Protocol 1: Thallium Flux Assay for Kv1.3/Kv1.4 Inhibition by this compound
This protocol is adapted from standard thallium flux assay procedures and is suitable for use with commercially available kits such as the FluxOR™ Potassium Ion Channel Assay.
Materials:
-
Cells stably or transiently expressing the Kv1.3 or Kv1.4 channel (e.g., CHO or HEK293 cells)
-
Black, clear-bottom 96- or 384-well microplates
-
Thallium flux assay kit (containing a thallium-sensitive dye, loading buffer, and stimulus buffer components)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Fluorescence plate reader with kinetic read and automated liquid handling capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading solution to each well (e.g., 80 µL for 96-well plates, 20 µL for 384-well plates).
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM to generate a full dose-response curve. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Prepare the thallium-containing stimulus buffer according to the kit's protocol. The final thallium concentration is typically in the low millimolar range.
-
Place the microplate into the fluorescence plate reader.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation and ~525 nm emission for many green fluorescent indicators).
-
Establish a baseline fluorescence reading for 10-30 seconds.
-
Use the plate reader's automated liquid handler to add the stimulus buffer to all wells.
-
Immediately continue recording the fluorescence intensity kinetically for 60-180 seconds.
-
-
Data Analysis:
-
For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀).
-
Determine the rate of thallium influx, often by calculating the slope of the initial linear portion of the fluorescence increase after stimulus addition.
-
Plot the rate of thallium influx against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting and Considerations
-
Signal Window: A low signal-to-background ratio can be improved by optimizing cell density, dye loading time and temperature, and the concentration of the thallium stimulus.
-
Cell Health: Ensure cells are healthy and evenly plated to minimize well-to-well variability.
-
Compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent effects.
-
Assay Controls: Always include positive controls (a known inhibitor of the channel) and negative controls (vehicle) to validate the assay performance.
-
Off-Target Effects: Be aware that at higher concentrations, this compound can inhibit other channels, such as HCN channels.[1] Consider using parental cell lines (not expressing the target channel) as a counter-screen to identify non-specific effects.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the function and pharmacology of Kv1.3 and Kv1.4 channels in a high-throughput, fluorescence-based format.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of CP-339818
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
CP-339818 is a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. The Kv1.3 channel, in particular, plays a crucial role in the activation and proliferation of T-lymphocytes and has been identified as a therapeutic target in autoimmune diseases and some cancers.[1][2] Inhibition of Kv1.3 can lead to the suppression of T-cell function and may induce apoptosis in cells where this channel is highly expressed, such as in certain cancer cell lines.[2][3] Therefore, evaluating the cytotoxicity of this compound is a critical step in its preclinical development.
II. Data Presentation: Representative Cytotoxicity of Kv1.3 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for well-known Kv1.3 inhibitors in various cell lines. This data is provided to offer a comparative baseline for the expected cytotoxic potency of compounds targeting the Kv1.3 channel.
Table 1: IC50 Values of PAP-1 in Various Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| L929 cells | Manual whole-cell patch clamp | 2 | [4] |
| Human Effector Memory T-cells | Proliferation Assay | ~100 | [5] |
| Jurkat cells | Not Specified | 2 | [4] |
Table 2: IC50 Values of Psora-4 in Various Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Myelin-specific effector memory T cells (human) | Proliferation Assay | 25 | |
| Myelin-specific effector memory T cells (rat) | Proliferation Assay | 60 | |
| Kv1.3 expressing cells | Electrophysiology | 3 | [6] |
Table 3: IC50 Values of Clofazimine in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Jurkat T cells (IL-2 production) | Reporter Assay | 1.10 | [7] |
| Human mixed lymphocyte reaction | Proliferation Assay | 0.90 | [7] |
| Mouse Kv1.3 in L929 cells | Electrophysiology | 0.47 | [8] |
| Kv1.3 in HEK293 cells | Electrophysiology | 1.0 | [9] |
III. Experimental Protocols
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Target cells (e.g., Jurkat cells, a human T-lymphocyte cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a common method for quantifying cytotoxicity.
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Untreated control: Cells with medium only.
-
Vehicle control: Cells with medium containing the solvent.
-
Maximum LDH release control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background control: Medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Percentage of cytotoxicity = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] x 100.
-
C. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
Target cells
-
6-well plates or culture tubes
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Visualizations
A. Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of this compound.
B. Simplified Kv1.3 Signaling Pathway in T-Cell Activation
Caption: Role of Kv1.3 in T-cell activation, the target of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the mechanism of cytotoxicity of membrane-permeant psoralenic Kv1.3 channel inhibitors by chemical dissection of a novel member of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Clofazimine Inhibits Human Kv1.3 Potassium Channel by Perturbing Calcium Oscillation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. qcbr.queens.org [qcbr.queens.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results with CP-339818 in T-cell assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with CP-339818 in T-cell assays. Variability in these sensitive assays is a common challenge, and this resource aims to provide direct solutions to specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in T-cells?
This compound is a potent inhibitor of Janus kinases (JAKs), particularly JAK3. The JAK-STAT signaling pathway is crucial for T-cell function. Many key cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21, rely on JAK1 and JAK3 to transmit signals from their receptors to the nucleus.[1][2] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This interruption prevents the transcription of genes essential for T-cell activation, proliferation, differentiation, and cytokine secretion.[4][5][6]
Q2: What is the expected effect of this compound in a T-cell assay?
Given its mechanism of action, this compound is expected to be immunosuppressive. In most T-cell assays, you should observe a dose-dependent inhibition of:
-
T-cell Proliferation: A significant reduction in the rate of T-cell division upon stimulation.[7]
-
Cytokine Secretion: Decreased production of key cytokines like IFN-γ and IL-2.
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T-cell Differentiation: Inhibition of the differentiation of naïve T-cells into effector subsets, such as Th1.[2][8]
-
Expression of Activation Markers: Reduced upregulation of surface markers like CD25 and CD69.
Q3: How should I prepare and handle this compound for experiments?
Proper preparation is critical for consistent results.
-
Solubility: this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure thorough mixing.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of T-cells treated with the same final concentration of DMSO as the highest concentration of this compound used. This accounts for any effects of the solvent on T-cell function.
Q4: What are the essential controls for a T-cell assay with this compound?
To ensure the validity of your results, the following controls are mandatory:
-
Unstimulated Control (Negative Control): T-cells cultured in media alone (with vehicle) to establish the baseline level of proliferation and activation.
-
Stimulated Control (Positive Control): T-cells activated with a stimulant (e.g., anti-CD3/CD28 antibodies, PHA) in the absence of this compound to confirm the cells are healthy and responsive.
-
Vehicle Control: T-cells stimulated in the presence of the vehicle (e.g., DMSO) used to dissolve this compound to control for any solvent-induced effects.
-
Dose-Response: A range of this compound concentrations should be tested to determine the IC50 (half-maximal inhibitory concentration) and observe a clear dose-dependent effect.
Signaling and Experimental Workflow Diagrams
To better understand the experimental context, the following diagrams illustrate the key pathway and a standard workflow.
References
- 1. Evaluation of the Short‐, Mid‐, and Long‐Term Effects of Tofacitinib on Lymphocytes in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutively activated Jak-STAT pathway in T cells transformed with HTLV-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
Technical Support Center: Optimizing CP-339818 Concentration for Effective Kv1.3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CP-339818 for Kv1.3 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my this compound not dissolving properly? | There are conflicting reports on the optimal solvent. While some sources indicate solubility in water, others recommend DMSO for stock solutions. The hydrochloride salt form is generally more water-soluble. | For the hydrochloride salt, attempt to dissolve in sterile water or PBS. Sonication may aid dissolution. If insolubility persists, or for the free base form, prepare a concentrated stock solution in high-quality, anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%). |
| I am not observing the expected inhibition of Kv1.3 currents in my patch-clamp experiment. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Incorrect Concentration: The final concentration at the cell may be too low due to adsorption to tubing or pipette tips. Voltage Protocol: The inhibitory effect of this compound can be voltage-dependent. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Use low-adhesion labware. Verify your dilution calculations. Employ a voltage protocol that includes depolarizing steps to facilitate channel opening, as this compound preferentially binds to the open and C-type inactivated states of the Kv1.3 channel. |
| My cells are showing signs of toxicity at the effective inhibitory concentration. | Off-Target Effects: At higher concentrations, this compound can inhibit other channels, such as HCN channels, which could lead to cellular toxicity. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Perform a dose-response curve to identify the lowest effective concentration that provides significant Kv1.3 inhibition with minimal toxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments. If toxicity persists, consider using a more selective Kv1.3 inhibitor. |
| I am seeing high variability between my experimental replicates. | Inconsistent Compound Preparation: Variability in the preparation of working solutions can lead to inconsistent results. Cell Health and Density: Variations in cell health, passage number, or plating density can affect the expression of Kv1.3 and the response to inhibitors. | Ensure accurate and consistent preparation of this compound dilutions. Standardize your cell culture and plating procedures. Regularly check cells for viability and morphology. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: The reported IC50 for this compound against the Kv1.3 channel is approximately 200 nM.[1][2] A good starting point for your experiments would be to test a range of concentrations around this value (e.g., 10 nM, 100 nM, 1 µM, and 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How should I prepare and store a stock solution of this compound?
A2: For this compound hydrochloride, you can prepare a stock solution in water up to 20 mM. For the free base or if you encounter solubility issues, use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What are the known off-target effects of this compound?
A3: this compound is also known to block Kv1.4 channels with an IC50 of approximately 300 nM.[2] At higher concentrations (in the micromolar range), it can also inhibit HCN1 and HCN4 channels.[3] It is important to consider these potential off-target effects when interpreting your data, especially when using concentrations significantly above the IC50 for Kv1.3.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. However, for in vivo applications, it is crucial to determine the appropriate formulation, dosage, and route of administration to achieve the desired therapeutic effect while minimizing potential toxicity.
Q5: How does this compound inhibit the Kv1.3 channel?
A5: this compound is a non-peptide blocker that preferentially binds to the C-type inactivated state of the Kv1.3 channel.[2] This means that the channel needs to open first before the inhibitor can bind effectively and block the flow of potassium ions.
Data Summary
Inhibitory Activity of this compound
| Target | IC50 | Notes |
| Kv1.3 | ~200 nM | Primary target; a voltage-gated potassium channel involved in T-cell activation.[1][2] |
| Kv1.4 | ~300 nM | Off-target; another voltage-gated potassium channel.[2] |
| HCN1 | 18.9 µM | Off-target; hyperpolarization-activated cyclic nucleotide-gated channel.[3] |
| HCN4 | 43.4 µM | Off-target; hyperpolarization-activated cyclic nucleotide-gated channel.[3] |
Selectivity Profile of this compound
This compound has been shown to have significantly weaker blocking effects on the following channels: Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
Objective: To measure the inhibitory effect of this compound on Kv1.3 channel currents.
Materials:
-
Cells expressing Kv1.3 channels (e.g., human T-lymphocytes or a stable cell line)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
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This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
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Plate cells on coverslips suitable for microscopy.
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Mount a coverslip in the recording chamber and perfuse with the external solution.
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Approach a cell with the patch pipette and form a giga-ohm seal.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Record baseline Kv1.3 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms).
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Prepare the desired concentrations of this compound in the external solution. Ensure the final DMSO concentration is consistent across all conditions and the control.
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Perfuse the cell with the this compound containing solution for a sufficient time to allow for drug equilibration.
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Record Kv1.3 currents in the presence of the inhibitor using the same voltage-step protocol.
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To assess recovery, wash out the compound by perfusing with the control external solution.
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Analyze the data by measuring the peak current amplitude at a specific voltage step before and after drug application.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
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Isolated human peripheral blood mononuclear cells (PBMCs) or a T-cell line
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RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
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Carboxyfluorescein succinimidyl ester (CFSE)
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T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))
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This compound stock solution
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Flow cytometer
Procedure:
-
Label T-cells with CFSE according to the manufacturer's instructions.
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Wash the cells to remove excess CFSE.
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Resuspend the cells in complete RPMI medium.
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Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
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Prepare serial dilutions of this compound in complete RPMI medium.
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Add the this compound dilutions to the appropriate wells. Include a vehicle control.
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Add the T-cell activation stimulus to all wells except for the unstimulated control.
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Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
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Harvest the cells and stain with fluorescently labeled antibodies for T-cell markers (e.g., CD4, CD8) if necessary.
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Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Visualizations
Caption: T-Cell activation signaling pathway and the role of Kv1.3.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for Kv1.3 inhibition experiments.
References
Potential off-target effects of CP-339818 on other ion channels.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CP-339818 on ion channels. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your research with this compound due to its off-target activities.
Question 1: I am using this compound to block Kv1.3 channels, but I am observing unexpected effects on cell membrane potential that cannot be solely attributed to Kv1.3 inhibition. What could be the cause?
Answer:
You may be observing the effects of this compound on other voltage-gated potassium channels or hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound is known to inhibit Kv1.4 channels with a potency similar to its primary target, Kv1.3. Additionally, it can block HCN1 and HCN4 channels, albeit at higher concentrations.[1]
-
Troubleshooting Steps:
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Review the Expression Profile of Your Cells: Check if your experimental system expresses Kv1.4, HCN1, or HCN4 channels.
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Concentration-Response Curve: Perform a detailed concentration-response analysis. If the unexpected effects occur at concentrations higher than the IC50 for Kv1.3, it may indicate the involvement of off-target channels.
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Use More Selective Blockers: To isolate the effects of Kv1.3, consider using a more selective Kv1.3 blocker as a control experiment.
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Electrophysiological Characterization: If possible, perform whole-cell patch-clamp experiments to directly measure the effect of this compound on different ion channel currents in your specific cell type.
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Question 2: My experimental results show a decrease in cell proliferation that seems more pronounced than what is expected from Kv1.3 inhibition alone. Could there be other mechanisms at play?
Answer:
Yes, the anti-proliferative effects of this compound could be influenced by its activity as a Janus kinase (JAK) inhibitor. While detailed kinome screening data for this compound is not widely available in the public domain, it has been identified as an inhibitor of JAK3. Inhibition of the JAK-STAT signaling pathway is a known mechanism for regulating cell proliferation and immune responses.
-
Troubleshooting Steps:
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Investigate the JAK-STAT Pathway: Assess the phosphorylation status of key proteins in the JAK-STAT pathway (e.g., STAT3) in the presence of this compound.
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Compare with Known JAK Inhibitors: Use a well-characterized JAK inhibitor as a positive control to see if it phenocopies the effects of this compound in your system.
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Rescue Experiments: Attempt to rescue the anti-proliferative effect by activating downstream components of the JAK-STAT pathway.
-
Question 3: I am observing changes in cardiac cell pacemaking activity in my experiments with this compound. Is this a known effect?
Answer:
This is a plausible off-target effect. The inhibition of HCN channels, particularly HCN4 which is crucial for cardiac pacemaker activity, by this compound could explain these observations.[1] Blockade of HCN4 channels can lead to a slowing of the diastolic depolarization rate and a decrease in heart rate.
-
Troubleshooting Steps:
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Isolate Cardiomyocytes: If using a whole-heart preparation, try to isolate specific cardiac cell types (e.g., sinoatrial node cells) to pinpoint the origin of the effect.
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Use a Specific HCN Blocker: Employ a selective HCN channel blocker, such as ivabradine, to determine if it replicates the effects you are observing with this compound.
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Action Potential Recordings: Record action potentials from pacemaker cells to directly assess changes in the firing rate and the slope of diastolic depolarization.
-
Data Presentation: Off-Target Activity of this compound
The following table summarizes the known inhibitory activities of this compound on its primary and off-target ion channels.
| Target Ion Channel | IC50 Value | Notes |
| Primary Targets | ||
| Kv1.3 | ~200 nM | Potent, non-peptide antagonist.[1] |
| Kv1.4 | ~300 nM | Similar potency to Kv1.3.[1] |
| Off-Targets | ||
| HCN1 | 18.9 µM | Weaker inhibition compared to primary targets.[1] |
| HCN4 | 43.4 µM | Weaker inhibition compared to primary targets.[1] |
Experimental Protocols
1. Whole-Cell Voltage-Clamp Protocol for Assessing Kv1.3 and Kv1.4 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on Kv1.3 and Kv1.4 channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).
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Cell Preparation:
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Culture cells stably or transiently expressing the human Kv1.3 or Kv1.4 channel.
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Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
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Perform whole-cell patch-clamp recordings at room temperature.
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Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
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Hold the cell membrane potential at -80 mV.
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Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) at a regular interval (e.g., every 15-30 seconds) to allow for recovery from inactivation.
-
-
Drug Application:
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Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
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Apply different concentrations of this compound to the cells via a perfusion system.
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Measure the steady-state block at each concentration.
-
-
Data Analysis:
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Measure the peak outward current amplitude in the absence and presence of different concentrations of this compound.
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Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
2. Protocol for Measuring HCN Channel Inhibition
This protocol is adapted for measuring the blocking effect of this compound on HCN1 and HCN4 channels.
-
Cell Preparation:
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Use cell lines stably expressing human HCN1 or HCN4 channels.
-
-
Solutions:
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External Solution (in mM): 130 NaCl, 10 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).
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Internal Solution (in mM): 130 KCl, 10 NaCl, 1 EGTA, 10 HEPES, 3 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings.
-
Hold the membrane potential at -40 mV.
-
Elicit HCN currents by applying hyperpolarizing voltage steps (e.g., to -120 mV or -140 mV for 1-2 seconds).
-
-
Drug Application:
-
Follow the same procedure as for the Kv channel protocol.
-
-
Data Analysis:
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Measure the steady-state inward current amplitude at the end of the hyperpolarizing pulse.
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Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Mandatory Visualization
Caption: Primary and known off-target interactions of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
How to address CP-339818 precipitation issues in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing precipitation issues with CP-339818 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound hydrochloride in aqueous solutions?
A1: this compound hydrochloride is soluble in water up to 20 mM.[1][2] However, achieving this concentration may require specific conditions, and precipitation can still occur.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For high-concentration stock solutions, DMSO is recommended, with a solubility of up to 62.5 mg/mL (183.34 mM). These stock solutions can then be diluted into your aqueous experimental buffer.
Q3: What are the recommended storage conditions for this compound?
A3: The solid compound should be stored at 4°C for long-term stability.[3] Solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Q4: Can sonication be used to dissolve this compound in water?
A4: Yes, sonication is recommended to aid in the dissolution of this compound hydrochloride in water.[2]
Troubleshooting Guide: Precipitation Issues
Issue 1: My this compound solution, which is below the 20 mM solubility limit, is showing precipitation.
| Potential Cause | Troubleshooting Step |
| pH of the Aqueous Solution | This compound is a hydrochloride salt, and its solubility is likely pH-dependent. The free base form may be less soluble. Ensure your aqueous buffer has a pH that maintains the protonated, more soluble form of the compound. A slightly acidic pH may be beneficial. |
| Buffer Composition | Certain buffer components can interact with the compound and reduce its solubility. If you observe precipitation, try preparing the solution in a different buffer system. High salt concentrations could also potentially decrease solubility. |
| Temperature | The solubility of compounds can be temperature-dependent. Ensure your solution is prepared and stored at a consistent temperature. If you are diluting a concentrated stock from a cold temperature (e.g., -20°C or -80°C), allow the stock to fully come to room temperature before dilution. |
| Incomplete Dissolution | The compound may not have been fully dissolved initially. Try sonicating the solution for a longer period or gently warming it to aid dissolution. However, be cautious with heating as it could degrade the compound. |
| Slow Equilibration | Sometimes, precipitation can occur over time as the solution equilibrates. If the solution is clear initially but precipitates later, this might be the case. Preparing fresh dilutions for each experiment is recommended. |
Issue 2: When I dilute my DMSO stock solution of this compound into my aqueous buffer, a precipitate forms immediately.
| Potential Cause | Troubleshooting Step |
| Solvent Shock | Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. This is a common issue with poorly soluble compounds. |
| Solution: Try a serial dilution approach. Instead of a single large dilution, perform a few smaller, stepwise dilutions. Also, ensure vigorous mixing while adding the stock solution to the buffer to promote rapid dispersion. | |
| Final DMSO Concentration | The final concentration of DMSO in your aqueous solution may not be high enough to maintain the solubility of this compound at the desired concentration. |
| Solution: Increasing the final percentage of DMSO in your working solution may help. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to DMSO. |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Reported Solubility | Molar Concentration |
| Water | - | 20 mM[1][2] |
| DMSO | 62.5 mg/mL | 183.34 mM |
| Ethanol | 0.1-1 mg/ml | - |
Table 2: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Weight | 340.89 g/mol [1] |
| Formula | C₂₁H₂₄N₂·HCl[1] |
| Purity | ≥99%[1] |
| CAS Number | 478341-55-8[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weigh out the required amount of this compound hydrochloride using the batch-specific molecular weight found on the certificate of analysis.
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Add the appropriate volume of purified water to achieve a final concentration of 10 mM.
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Vortex the solution briefly to suspend the powder.
-
Place the solution in an ultrasonic water bath and sonicate until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
If necessary, sterile filter the solution using a 0.22 µm filter compatible with aqueous solutions.
-
Aliquot and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution from a DMSO Stock
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Allow the DMSO stock solution to completely thaw and reach room temperature.
-
Calculate the volume of the DMSO stock needed to achieve the desired final concentration in your aqueous buffer.
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While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
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Ensure the final concentration of DMSO in the working solution is compatible with your experimental system.
Visual Guides
Caption: A flowchart illustrating the recommended steps for preparing stock and working solutions of this compound.
Caption: A decision tree for troubleshooting unexpected precipitation of this compound in aqueous solutions.
References
Technical Support Center: Mitigating CP-339818-Induced Cytotoxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the Kv1.3/Kv1.4 channel blocker, CP-339818, in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-peptide small molecule that potently blocks the voltage-gated potassium channels Kv1.3 and, to a lesser extent, Kv1.4.[1] It selectively inhibits the C-type inactivated state of the Kv1.3 channel.[1] This blockade suppresses T-cell activation, making it a compound of interest for immunosuppressive therapies.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound in long-term cell culture?
A2: While this compound is valued for its specific channel-blocking activity, like many small molecule inhibitors, it can induce cytotoxicity, particularly in long-term experiments or at higher concentrations. The observed cytotoxicity is often dependent on the cell type and the experimental duration.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Evidence from studies on Kv1.3 inhibitors suggests that cytotoxicity may be mediated by:
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Induction of Apoptosis: Inhibition of mitochondrial Kv1.3 channels can trigger the intrinsic apoptotic pathway. This can involve mitochondrial hyperpolarization, release of reactive oxygen species (ROS), and subsequent cytochrome c release.[3][4] This process can occur independently of Bax and Bak proteins.[4][5]
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Oxidative Stress: The generation of ROS is a key event in the apoptotic process induced by mitochondrial Kv1.3 inhibition.[3]
-
Activation of Pro-survival Pathways at Low Concentrations: Interestingly, low concentrations of a mitochondria-targeted Kv1.3 inhibitor have been shown to activate pro-survival signaling pathways, including PI3K/Akt and JNK.[3][4] Higher concentrations, however, can inactivate these pathways, leading to cell death.[3][4]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A4: It is crucial to perform a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you identify a concentration that effectively blocks the target channel while minimizing cell death over the desired experimental duration.
Troubleshooting Guide: High Cytotoxicity Observed in Long-Term Experiments
If you are observing a higher-than-expected level of cytotoxicity in your long-term experiments with this compound, this guide provides a systematic approach to troubleshoot and mitigate the issue.
Problem 1: Excessive Cell Death and Poor Cell Morphology
Potential Cause: The concentration of this compound is too high for long-term exposure in your specific cell line.
Suggested Solution:
-
Dose-Response Optimization: Perform a comprehensive dose-response analysis to determine the IC50 value for cytotoxicity at different time points (e.g., 24, 48, 72 hours, and longer).
-
Select Sub-toxic Concentration: For long-term studies, choose a concentration that is below the cytotoxic threshold but still demonstrates the desired pharmacological effect on the Kv1.3 channel.
Potential Cause: The observed cytotoxicity is mediated by oxidative stress.
Suggested Solution:
-
Co-treatment with an Antioxidant: Supplement your culture medium with an antioxidant such as N-acetylcysteine (NAC). NAC is a precursor to glutathione and a scavenger of reactive oxygen species.[1][6][7]
Potential Cause: The cell death is occurring through apoptosis.
Suggested Solution:
-
Co-treatment with a Caspase Inhibitor: Utilize a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic cascade.[8][9][10] This can help to determine if the observed cytotoxicity is caspase-dependent.
Problem 2: Inconsistent or Unreliable Cytotoxicity Data
Potential Cause: The solvent used to dissolve this compound is contributing to cytotoxicity.
Suggested Solution:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used in your experimental wells.
-
Minimize Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.
Potential Cause: The cell viability assay is not suitable for long-term experiments.
Suggested Solution:
-
Multiple Viability Assays: Use multiple, mechanistically distinct assays to assess cell viability. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
-
Consider Real-Time Monitoring: If available, use real-time cell analysis systems to monitor cell proliferation and viability continuously over the course of the experiment.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound-induced cytotoxicity and the effects of mitigating agents. Note: These are example data and actual results will vary depending on the cell line and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Jurkat (T-lymphocyte) | 24 | 15.8 |
| 48 | 8.2 | |
| 72 | 4.5 | |
| HEK293 (Human Embryonic Kidney) | 24 | 25.3 |
| 48 | 16.7 | |
| 72 | 10.1 | |
| A549 (Human Lung Carcinoma) | 24 | > 50 |
| 48 | 35.2 | |
| 72 | 22.8 |
Table 2: Hypothetical Effect of Mitigating Agents on this compound-Induced Cytotoxicity in Jurkat Cells (72-hour treatment)
| Treatment | This compound (5 µM) | % Cell Viability |
| Vehicle Control | - | 100 ± 5.2 |
| This compound alone | + | 48 ± 6.1 |
| + N-Acetylcysteine (1 mM) | + | 85 ± 7.3 |
| + Z-VAD-FMK (20 µM) | + | 92 ± 5.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle, untreated). For long-term experiments, replace the medium with fresh compound-containing medium at regular intervals (e.g., every 48-72 hours).
-
MTT Addition: At the desired time point, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Co-treatment with N-Acetylcysteine (NAC)
-
Prepare NAC Stock Solution: Prepare a sterile stock solution of NAC (e.g., 1 M in water or PBS) and adjust the pH to ~7.4.
-
Treatment: When treating cells with this compound, add NAC to the culture medium to the desired final concentration (a typical starting range is 1-5 mM).
-
Medium Changes: For long-term experiments, replenish both this compound and NAC with each medium change.
-
Assess Viability: At the end of the experiment, assess cell viability using a standard method like the MTT or LDH assay.
Protocol 3: Co-treatment with Z-VAD-FMK
-
Prepare Z-VAD-FMK Stock Solution: Prepare a stock solution of the pan-caspase inhibitor Z-VAD-FMK in DMSO (e.g., 20 mM).[8][10]
-
Treatment: Pre-incubate cells with Z-VAD-FMK (a typical starting concentration is 20-50 µM) for 1-2 hours before adding this compound.[9][11]
-
Co-incubation: Continue to co-incubate the cells with both Z-VAD-FMK and this compound for the duration of the experiment.
-
Assess Apoptosis and Viability: Evaluate the extent of apoptosis using methods like Annexin V staining or a caspase activity assay, and assess overall cell viability.
Signaling Pathways and Experimental Workflows
Diagram 1: Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed mechanism of this compound-induced apoptosis via mitochondrial Kv1.3 inhibition.
Diagram 2: Experimental Workflow for Investigating and Mitigating Cytotoxicity
References
- 1. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI-3-K and AKT Amplifies Kv1.3 Inhibitor-Induced Death of Human T Leukemia Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. Inhibition of PI-3-K and AKT Amplifies Kv1.3 Inhibitor-Induced Death of Human T Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection [mdpi.com]
- 6. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
Why am I not seeing an effect with CP-339818 in my experiment?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with CP-339818 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide small molecule that functions as a blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1][2][3] Its primary mechanism involves binding to the C-type inactivated state of the channel, thereby inhibiting potassium ion (K+) efflux.[3] In immune cells, particularly T lymphocytes, the inhibition of Kv1.3 leads to membrane depolarization, which in turn reduces the electrochemical driving force for calcium (Ca2+) influx through channels like the calcium release-activated Ca2+ (CRAC) channel.[4][5][6] This disruption of Ca2+ signaling ultimately suppresses T-cell activation, proliferation, and cytokine production.[2][4][5][6]
Q2: In which cell types is this compound expected to be effective?
This compound is most effective in cell types that express Kv1.3 and/or Kv1.4 channels and where these channels play a significant role in cellular function. Effector memory T cells (TEM) predominantly up-regulate Kv1.3 upon activation, making them particularly sensitive to blockade by this compound.[5][7] Other immune cells like B lymphocytes, macrophages, microglia, and neutrophils also express Kv1.3 and can be affected.[6] The compound has also been studied in the context of various cancers due to the role of Kv1.3 in cancer cell proliferation and apoptosis.[5] It is crucial to verify the expression of Kv1.3 and/or Kv1.4 in your specific experimental model.
Q3: What are the known off-target effects of this compound?
While this compound is a potent blocker of Kv1.3, it also inhibits the Kv1.4 channel with a similar potency.[1][2][3] It shows significantly weaker effects on other potassium channels such as Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2] Researchers should consider the potential contribution of Kv1.4 inhibition to their experimental outcomes, especially in tissues where Kv1.4 is prominently expressed, such as the heart and certain neurons.
Troubleshooting Guide: Why am I not seeing an effect with this compound?
If you are not observing the expected effect of this compound in your experiment, consider the following troubleshooting steps, categorized by potential issues.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the lack of an experimental effect with this compound.
Compound Integrity and Handling
| Potential Issue | Recommendation |
| Degradation | This compound hydrochloride is stable for at least 4 years when stored at -20°C.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure proper storage conditions have been maintained. |
| Solubility | This compound hydrochloride is soluble in water up to 20 mM. For cell-based assays, it is often dissolved in DMSO. Ensure the compound is fully dissolved before use. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration | Verify the calculations for your working concentrations. The reported IC50 for Kv1.3 is approximately 200-230 nM, and for Kv1.4 is around 300 nM.[1][2][3] However, the effective concentration in cellular assays can be higher. For example, in isolated human peripheral blood T cells, the IC50 for inhibiting thymidine incorporation was 4.7-5.2 µM.[1] |
Cellular System
| Potential Issue | Recommendation |
| Low or Absent Kv1.3/Kv1.4 Expression | Confirm the expression of Kv1.3 and/or Kv1.4 in your specific cell line or primary cells at both the mRNA and protein level (e.g., using qPCR, Western blot, or flow cytometry). Expression levels can vary significantly between cell types and even between different passages of the same cell line.[5] |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase. Unhealthy cells may not respond appropriately to stimuli or inhibitors. Perform a viability assay to confirm cell health. |
| Cell Activation State | The expression and activity of Kv1.3 can be dependent on the activation state of the cells. For example, effector memory T cells upregulate Kv1.3 upon activation.[5][7] If you are studying immune cells, ensure they are in the appropriate activation state for your experiment. |
| Compensatory Mechanisms | In some cell types, other potassium channels (e.g., KCa3.1 in T cells) can compensate for the inhibition of Kv1.3, potentially masking the effect of this compound.[5][7] Consider the expression and role of other ion channels in your experimental system. |
Experimental Protocol
| Potential Issue | Recommendation |
| Inappropriate Incubation Time | The time required for this compound to exert its effect may vary depending on the assay. Optimize the incubation time to ensure sufficient target engagement. |
| Assay Conditions | Ensure that the pH, temperature, and other buffer conditions are optimal for both your cells and the activity of the compound. |
| Electrophysiology-Specific Issues (Patch-Clamp) | If you are performing patch-clamp experiments, ensure a stable giga-ohm seal and whole-cell configuration.[8] Check the quality of your electrodes and the composition of your intracellular and extracellular solutions.[8][9] Pipette drift can also lead to loss of seal and unreliable recordings. |
Data Analysis and Interpretation
| Potential Issue | Recommendation |
| Subtle Effects | The effect of this compound may be subtle and require sensitive detection methods. Ensure your assay has a sufficient dynamic range to detect the expected changes. |
| Indirect Readouts | If you are using an indirect readout (e.g., cell proliferation), consider that multiple pathways may influence the final measurement, potentially obscuring the effect of Kv1.3 inhibition. |
Use of a Positive Control
To confirm that your experimental system is responsive to Kv1.3 inhibition, consider using a different, well-characterized Kv1.3 blocker as a positive control.
| Alternative Kv1.3 Blockers |
| ShK toxin and its analogs (e.g., ShK-186/dalazatide) [10][11] |
| Margatoxin (MgTx) [6] |
| PAP-1 [6] |
Signaling Pathway
Kv1.3-Mediated T-Cell Activation
Caption: Signaling pathway of T-cell activation mediated by the Kv1.3 channel and the inhibitory action of this compound.
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
-
Cell Seeding: Seed your cells of interest (e.g., human peripheral blood mononuclear cells or a specific T-cell line) in a 96-well plate at an appropriate density.
-
Cell Activation (if required): For studies on activated T-cells, stimulate the cells with an appropriate agent, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation.
-
Incubation: Incubate the plate for a period appropriate for cell proliferation (typically 48-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method, such as a BrdU incorporation assay or a resazurin-based viability assay.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the proliferation data against the log of the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Preparation: Prepare a single-cell suspension of the cells expressing Kv1.3.
-
Solution Preparation: Use an extracellular solution containing physiological ion concentrations and an intracellular solution with a high potassium concentration.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Obtain a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv1.3 currents.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the resulting inhibition of the potassium current.
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition.
Quantitative Data Summary
| Parameter | Value | Channel/System | Reference |
| IC50 | ~200 - 230 nM | Kv1.3 | [1][2][3] |
| IC50 | ~300 nM | Kv1.4 | [1][3] |
| IC50 (Thymidine Incorporation) | 4.7 - 5.2 µM | Human Peripheral Blood T-cells | [1] |
| Storage (Solid) | ≥ 4 years at -20°C | N/A | [1] |
| Storage (Stock Solution) | 6 months at -80°C or 1 month at -20°C | N/A | [2] |
| Solubility (in water) | up to 20 mM | N/A |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for minimizing variability in CP-339818 experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-339818, a potent and selective blocker of the Kv1.3 and Kv1.4 potassium channels. By following these best practices, users can minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-peptide antagonist that selectively blocks the voltage-gated potassium channel Kv1.3 with high potency (IC50 ≈ 200 nM) by preferentially binding to the C-type inactivated state of the channel. It also inhibits the Kv1.4 channel with a slightly lower potency (IC50 ≈ 300 nM). Its selectivity is notable, with significantly weaker effects on other Kv channels such as Kv1.1, Kv1.2, Kv1.5, and Kv1.6. This selective blockade of Kv1.3 is instrumental in its ability to suppress T-cell activation.
Q2: What are the primary research applications of this compound?
A2: The principal application of this compound is in the study of T-lymphocyte activation. By blocking Kv1.3 channels, which are crucial for maintaining the membrane potential required for sustained calcium influx, this compound effectively inhibits T-cell proliferation and cytokine production.[1][2] It is therefore a valuable tool for research in immunology, autoimmune diseases, and inflammation.[1] Additionally, it has been used to investigate the physiological roles of Kv and HCN channels in other cell types, including pancreatic β-cells.
Q3: How should I prepare and store this compound?
A3: this compound hydrochloride is soluble in water up to 20 mM and slightly soluble in ethanol (0.1-1 mg/ml). For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. To ensure stability, stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. When preparing working solutions, add the stock solution to pre-warmed (37°C) cell culture medium and mix thoroughly to prevent precipitation.
Q4: What are the key sources of variability in experiments using this compound?
A4: Variability in this compound experiments can arise from several factors, including:
-
Cell Health and Passage Number: Use healthy, viable cells (viability >90%) at a consistent passage number.
-
Reagent Preparation: Ensure complete solubilization of this compound and thorough mixing of all reagents.
-
Experimental Conditions: Maintain consistent cell densities, incubation times, and stimulation conditions.
-
Plate Edge Effects: In multi-well plates, evaporation can concentrate reagents in the outer wells. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Donor-to-Donor Variability: When using primary cells, be aware of inherent biological differences between donors.
Troubleshooting Guides
T-Cell Proliferation Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells in the wells. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge effects: Evaporation in outer wells of the plate. | Fill outer wells with sterile PBS or media and avoid using them for experimental samples. | |
| Incomplete mixing of this compound: Localized high concentrations of the inhibitor. | Add the this compound working solution to the center of the well and gently mix by pipetting up and down. | |
| Weak or no inhibition by this compound | Suboptimal inhibitor concentration: The concentration of this compound is too low to effectively block Kv1.3. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Low Kv1.3 expression: The T-cell subset being used may not express high levels of Kv1.3. | Effector memory T-cells (TEM) have the highest expression of Kv1.3. Confirm the phenotype of your T-cells. | |
| Timing of inhibitor addition: this compound was added after T-cell activation was fully initiated. | Pre-incubate the T-cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the stimulus. | |
| High background proliferation in unstimulated controls | Cell culture contamination: Bacterial or yeast contamination can cause non-specific cell proliferation. | Maintain sterile technique and regularly check cultures for contamination. |
| Spontaneous T-cell activation: Cells may have been activated during isolation or handling. | Handle cells gently and minimize processing time. |
Patch-Clamp Electrophysiology
| Problem | Possible Cause | Recommended Solution |
| Unstable recordings or difficulty achieving a gigaohm seal | Poor cell health: Unhealthy cells have fragile membranes. | Use cells from a healthy, low-passage culture. Ensure proper osmolarity and pH of all solutions. |
| Dirty pipette tip: Debris on the pipette tip can prevent a tight seal. | Fire-polish pipette tips and filter all solutions (especially the intracellular solution) through a 0.2 µm filter. | |
| Vibrations: Mechanical instability of the setup. | Ensure the anti-vibration table is functioning correctly and minimize movement in the room. | |
| No or weak block of Kv1.3 current by this compound | Incorrect voltage protocol: The protocol may not favor the inactivated state of the channel. | Use a voltage protocol that includes a depolarizing pre-pulse to induce C-type inactivation before the test pulse. |
| Drug washout: In perfusion systems, the drug may be washed out too quickly. | Ensure continuous perfusion with the this compound containing solution during the recording period. | |
| Current rundown | Dialysis of intracellular components: Essential cellular components for channel function are lost into the pipette. | Consider using the perforated patch-clamp technique to preserve the intracellular environment. |
| Channel instability: The channel itself may be unstable under whole-cell recording conditions. | Monitor current stability before drug application and discard recordings with significant rundown. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in T-Cell Proliferation Assays
| Parameter | Recommendation | Notes |
| This compound Concentration | 100 nM - 1 µM | A dose-response curve is highly recommended to determine the optimal concentration for your specific experimental conditions. |
| Cell Density (96-well plate) | 1 x 105 - 2 x 105 cells/well | Optimal cell density can vary between cell types and should be optimized. |
| Pre-incubation Time | 30 - 60 minutes | Pre-incubate cells with this compound before adding the T-cell stimulus. |
| Incubation Time with Stimulus | 48 - 72 hours | The optimal incubation time depends on the proliferation dye used and the specific T-cell subset. |
Table 2: Key Parameters for Patch-Clamp Electrophysiology with this compound
| Parameter | Recommendation | Notes |
| This compound Concentration | 200 nM - 5 µM | The effective concentration will depend on the specific experimental setup and cell type. |
| Holding Potential | -80 mV | A typical holding potential to ensure channels are in a closed state before activation. |
| Test Pulse | +40 mV | To elicit outward potassium currents through Kv1.3. |
| Pipette Resistance | 4 - 8 MΩ | Optimal resistance for whole-cell recordings from lymphocytes. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound
-
CFSE dye
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Anti-CD3 and Anti-CD28 antibodies (for stimulation)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard density gradient centrifugation or magnetic bead separation techniques. Ensure cell viability is >90%.
-
CFSE Staining: a. Resuspend cells at 1 x 106 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. c. Quench the staining reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS. d. Wash the cells twice with complete RPMI medium.
-
Cell Plating and Treatment: a. Resuspend CFSE-labeled cells in complete RPMI medium at a density of 1-2 x 106 cells/mL. b. Plate 100 µL of the cell suspension into each well of a 96-well plate (1-2 x 105 cells/well). c. Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound solution or vehicle control to the appropriate wells. d. Pre-incubate the plate for 30-60 minutes at 37°C in a humidified 5% CO2 incubator.
-
T-Cell Stimulation: a. Prepare a solution of anti-CD3/anti-CD28 antibodies in complete RPMI medium. b. Add 50 µL of the antibody solution to the stimulated wells. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain with a viability dye and fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). c. Acquire the samples on a flow cytometer. d. Analyze the data by gating on the live, single T-cell population and examining the dilution of the CFSE dye to determine proliferation.
Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents
This protocol provides a general method for recording Kv1.3 currents from T-lymphocytes and assessing the blocking effect of this compound.
Materials:
-
T-lymphocytes (e.g., human peripheral blood T-cells, Jurkat cells)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, anti-vibration table)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
0.2 µm syringe filters
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution. Fire-polish the pipette tips.
-
Cell Preparation: Plate T-lymphocytes on glass coverslips in a recording chamber on the microscope stage.
-
Recording Setup: a. Fill the recording pipette with filtered internal solution, ensuring no air bubbles are trapped. b. Mount the pipette in the holder and apply positive pressure. c. Lower the pipette into the bath solution and obtain a Gigaohm seal (resistance > 1 GΩ) on a healthy T-cell. d. Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: a. Set the holding potential to -80 mV. b. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments) to elicit Kv1.3 currents. c. To study the effect of this compound, first record baseline currents in the external solution. d. Perfuse the recording chamber with the external solution containing the desired concentration of this compound. e. After the drug effect has reached a steady state, record the currents again using the same voltage protocol.
-
Data Analysis: a. Measure the peak outward current at each voltage step before and after the application of this compound. b. Calculate the percentage of current inhibition at each voltage to determine the blocking effect of this compound.
Visualizations
Caption: Signaling pathway of T-cell activation and the inhibitory action of this compound.
Caption: Experimental workflow for a T-cell proliferation assay using this compound.
References
Technical Support Center: Troubleshooting Kv1.3 Current Rundown with CP-339818
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering rundown of Kv1.3 currents when using the inhibitor CP-339818 in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is Kv1.3 current rundown and why is it a problem?
A1: Kv1.3 current rundown is the gradual decrease in the amplitude of the potassium current over the course of a whole-cell patch-clamp recording. This phenomenon can be problematic as it complicates the interpretation of experimental results, particularly when assessing the potency and mechanism of action of channel blockers like this compound. A stable baseline current is essential for accurate measurement of drug-induced inhibition.
Q2: Is current rundown a known issue specific to this compound?
A2: While current rundown is a general challenge in patch-clamp electrophysiology for many ion channels, there is no widespread report in the literature that specifically attributes severe rundown to this compound itself under standard experimental conditions. However, the stability of the compound in solution and its interaction with the channel's gating mechanisms could potentially contribute to apparent rundown if not properly controlled.
Q3: What are the general causes of Kv1.3 current rundown in patch-clamp experiments?
A3: The primary causes of Kv1.3 current rundown are often related to the whole-cell patch-clamp technique itself. These can include:
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Washout of essential intracellular components: The dialysis of the cell's cytoplasm with the pipette solution can lead to the loss of crucial molecules like ATP, GTP, and regulatory proteins that are necessary for maintaining channel function.
-
Changes in channel phosphorylation state: The activity of Kv1.3 can be modulated by phosphorylation.[1] Washout of kinases or phosphatases, or an imbalance in the intracellular solution, can alter the phosphorylation state of the channel and lead to rundown.
-
Instability of the giga-seal: A poor or deteriorating giga-seal between the patch pipette and the cell membrane can introduce a leak current that may be misinterpreted as current rundown.
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Channel inactivation: Kv1.3 channels exhibit C-type inactivation, a process that can be influenced by the voltage protocol and the ionic composition of the solutions.[2] Inappropriate voltage protocols can lead to an accumulation of channels in an inactivated state, which can mimic rundown.
-
Poor health of the cells: Unhealthy cells are more susceptible to rundown.
Q4: How can I differentiate between genuine current rundown and channel block by this compound?
A4: To distinguish between rundown and channel block, it is crucial to establish a stable baseline recording of Kv1.3 currents for a sufficient period before applying this compound. If the current is stable prior to drug application and then decreases upon perfusion with this compound, it is indicative of a blocking effect. A control experiment without the application of the blocker should be performed to assess the inherent rundown in your experimental conditions.
Troubleshooting Guide
Issue 1: Rapid decrease in Kv1.3 current amplitude after establishing whole-cell configuration, even before this compound application.
This is likely due to issues with the experimental conditions rather than the compound itself.
Possible Causes and Solutions:
-
Suboptimal Intracellular Solution:
-
Recommendation: Supplement your intracellular solution with components known to enhance channel stability. ATP and GTP are crucial for many cellular processes that maintain channel function.[3]
-
Actionable Step: Add 2-5 mM Mg-ATP and 0.1-0.5 mM Na-GTP to your pipette solution. Keep the solution on ice and filter it just before use.
-
-
Inappropriate Osmolarity:
-
Recommendation: A significant mismatch in osmolarity between the intracellular and extracellular solutions can stress the cell and lead to instability.
-
Actionable Step: Measure the osmolarity of both solutions. The intracellular solution should typically be 5-10 mOsm lower than the extracellular solution to promote a good seal and cell health.[3]
-
-
Cell Health:
-
Recommendation: Use cells from a healthy, low-passage number culture.
-
Actionable Step: Ensure optimal cell culture conditions and only use cells that appear morphologically healthy for patching.
-
Issue 2: Gradual decline of Kv1.3 current during baseline recording.
A slow rundown can still interfere with the accurate assessment of this compound's effects.
Possible Causes and Solutions:
-
Washout of Key Modulators:
-
Recommendation: The dialysis of the cell with the pipette solution can remove endogenous molecules that stabilize the channel.
-
Actionable Step: Consider using the perforated patch technique with agents like amphotericin B or gramicidin. This method preserves the integrity of the intracellular environment, preventing the washout of essential molecules.
-
-
Voltage Protocol-Induced Inactivation:
-
Recommendation: Repetitive, high-frequency stimulation can cause an accumulation of Kv1.3 channels in a C-type inactivated state.
-
Actionable Step: Increase the inter-pulse interval to allow for sufficient recovery from inactivation. An interval of 15-60 seconds between voltage steps is often used for Kv1.3.[4][5]
-
Issue 3: Apparent rundown observed only after the application of this compound.
This may indicate a compound-specific issue or an interaction with the experimental protocol.
Possible Causes and Solutions:
-
Use-Dependent Block:
-
Recommendation: this compound may exhibit a use-dependent block, meaning it binds more effectively to certain states of the channel (e.g., open or inactivated). If your voltage protocol promotes these states, you may observe a faster onset of block that could be mistaken for rundown.
-
Actionable Step: Vary your voltage protocol (e.g., change the duration or frequency of depolarizing pulses) to investigate the use-dependent nature of the block.
-
-
Compound Stability and Adsorption:
-
Recommendation: this compound, like many small molecules, can be hydrophobic and may adsorb to the perfusion tubing. This can lead to a gradual increase in the effective concentration at the cell, appearing as a slow rundown.
-
Actionable Step: Ensure your perfusion system is made of a material with low compound adhesion. Also, prepare fresh solutions of this compound and protect them from light if the compound is light-sensitive. The inclusion of a carrier protein like 0.1% BSA in the extracellular solution can sometimes help to prevent non-specific binding.
-
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol for Kv1.3
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| Glucose | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Osmolarity adjusted to ~310 mOsm | ||
| Intracellular | KF | 134 |
| MgCl₂ | 2 | |
| CaCl₂ | 1 | |
| HEPES | 10 | |
| EGTA | 10 | |
| pH adjusted to 7.2 with KOH | ||
| Osmolarity adjusted to ~300 mOsm | ||
| Optional for stability | Mg-ATP | 2-5 |
| Na-GTP | 0.1-0.5 |
Table based on data from multiple sources.[5][6]
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments.
-
The duration of the voltage steps should be between 200 ms and 500 ms.
-
The inter-pulse interval should be at least 15 seconds to allow for recovery from inactivation.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for Kv1.3 current rundown.
Caption: Potential mechanisms of Kv1.3 current rundown.
References
- 1. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying C-type Inactivation in Kv Channels: Lessons From Structures of Human Kv1.3 and Fly Shaker-IR Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
How to control for CP-339818's effect on HCN channels in neuronal studies.
Welcome to the technical support center for researchers utilizing the Kv1.3/Kv1.4 channel blocker, CP-339818, in neuronal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the compound's known off-target effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects on HCN channels?
A1: this compound is a potent, non-peptide antagonist of the voltage-gated potassium channels Kv1.3 and Kv1.4.[1] However, it is also known to inhibit HCN channels, specifically HCN1 and HCN4, at micromolar concentrations.[1] This off-target activity is a critical consideration in neuronal studies where HCN channels play a significant role in regulating neuronal excitability, resting membrane potential, and rhythmic firing.
Q2: At what concentrations does this compound block Kv1.3 versus HCN channels?
A2: There is a significant window between the concentrations required to block Kv1.3 and HCN channels. The IC50 for Kv1.3 block is in the nanomolar range, while for HCN channels it is in the micromolar range. This separation in potency is key to designing experiments that isolate the effects on Kv1.3.
Q3: Why is it important to control for the HCN-blocking effect of this compound in my neuronal experiments?
A3: HCN channels, which carry the hyperpolarization-activated current (Ih), are crucial regulators of neuronal function. Unaccounted for blockade of these channels by this compound can lead to misinterpretation of your data. For example, blocking Ih can hyperpolarize the resting membrane potential, increase input resistance, and alter synaptic integration, effects that could be mistakenly attributed to the blockade of Kv1.3 channels.
Q4: What are the general strategies to control for this off-target effect?
A4: The main strategies include:
-
Dose-response analysis: Using the lowest effective concentration of this compound that targets Kv1.3 without significantly affecting HCN channels.
-
Pharmacological controls: Employing specific HCN channel blockers (e.g., ZD7288) to mimic and thus subtract the HCN-mediated effects of this compound.
-
Alternative compounds: Using a structurally different Kv1.3 blocker with a different off-target profile as a positive control.
-
Rescue experiments: Attempting to reverse the observed effects with an HCN channel agonist or modulator.
-
Genetic approaches: Using knockout animals or siRNA to eliminate the expression of the intended Kv1.3 target to isolate the off-target effects of this compound.
Troubleshooting Guides
Issue 1: I am observing changes in neuronal excitability with this compound, but I'm unsure if it's due to Kv1.3 or HCN channel blockade.
Troubleshooting Steps:
-
Verify the concentration of this compound: Are you using a concentration that is selective for Kv1.3 over HCN channels? Refer to the data table below.
-
Perform a dose-response curve: Determine the EC50 of this compound for the observed effect in your specific preparation. If the EC50 aligns more closely with the known IC50 for HCN channels, the effect is likely off-target.
-
Use a specific HCN channel blocker: Apply a well-characterized HCN channel blocker, such as ZD7288 (10-30 µM), alone.[2] If ZD7288 replicates the effect of this compound, it strongly suggests the involvement of HCN channels.
-
Occlusion experiment: After observing the effect of a saturating concentration of ZD7288, apply this compound. If this compound produces no further change in the measured parameter, this suggests that both drugs are acting on the same target (HCN channels).
Issue 2: My current-clamp recordings show a hyperpolarization of the resting membrane potential and an increase in input resistance after applying this compound.
Troubleshooting Steps:
These are classic signs of HCN channel blockade.
-
Measure the sag potential: In current-clamp, inject a hyperpolarizing current step. A reduction in the voltage "sag" upon application of this compound is a hallmark of Ih inhibition.
-
Confirm with an HCN blocker: Apply ZD7288 and observe if it produces the same changes in resting membrane potential, input resistance, and sag potential.
-
Voltage-clamp analysis: Switch to voltage-clamp to directly measure Ih and its blockade by this compound. (See Experimental Protocols section).
Data Presentation
Table 1: Comparative Potency of this compound on Target and Off-Target Ion Channels
| Channel | IC50 | Species/Cell Line | Reference |
| Kv1.3 | 200 nM | Human | [1] |
| Kv1.4 | ~300 nM | Not Specified | [1] |
| HCN1 | 18.9 µM | Human (HEK293) | [1] |
| HCN4 | 43.4 µM | Human (HEK293) | [1] |
Experimental Protocols
Protocol 1: Pharmacological Isolation and Characterization of Ih (HCN Current)
This protocol is designed to isolate Ih from other voltage-gated currents in whole-cell patch-clamp recordings from neurons.
Solutions:
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine, pH adjusted to 7.3 with KOH.
-
Pharmacological Blockers:
-
Tetrodotoxin (TTX) (0.5-1 µM) to block voltage-gated sodium channels.
-
Tetraethylammonium (TEA) (5-10 mM) and 4-Aminopyridine (4-AP) (1-2 mM) to block a broad spectrum of potassium channels.
-
CdCl2 (100-200 µM) to block voltage-gated calcium channels.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Perfuse the external solution containing the cocktail of pharmacological blockers (TTX, TEA, 4-AP, CdCl2) for at least 10 minutes to ensure complete block of contaminating currents.
-
Hold the neuron at a depolarized potential (e.g., -40 mV) to ensure HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments, for 1-2 seconds each) to activate Ih.
-
Record the slowly activating inward current during the hyperpolarizing steps. This is Ih.
-
To generate a current-voltage (I-V) relationship, measure the steady-state current at the end of each voltage step.
-
To determine the voltage-dependence of activation, measure the tail currents at a fixed potential (e.g., -70 mV) following each hyperpolarizing step.
Protocol 2: Rescue Experiment using a cAMP Analog
This protocol aims to counteract the inhibitory effect of this compound on HCN channels by intracellularly applying a membrane-permeable cAMP analog.
Procedure:
-
Record baseline Ih using the protocol described above.
-
Apply this compound at a concentration known to partially block Ih (e.g., 20 µM) and record the inhibited current.
-
In the continued presence of this compound, co-apply a membrane-permeable cAMP analog, such as 8-Bromo-cAMP (1-2 mM), to the external solution.
-
Observe for a rescue of the Ih amplitude and a depolarizing shift in the voltage-dependence of activation. A successful rescue would indicate that the effect of this compound is at least partially mediated by its interaction with the HCN channel.
Visualizations
Caption: Experimental workflow for dissecting on-target vs. off-target effects of this compound.
Caption: Signaling pathways affected by this compound in neurons.
References
Assessing the potential for CP-339818 non-specific binding in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the potential for CP-339818 non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide antagonist of the Kv1.3 potassium channel, with a secondary activity against the Kv1.4 channel.[1][2] It preferentially binds to the C-type inactivated state of the Kv1.3 channel.[1] Its primary mechanism of action is the blockade of these voltage-gated potassium channels, which plays a role in regulating cellular processes such as T-cell activation.[2]
Q2: What is non-specific binding and why is it a concern when working with small molecules like this compound?
Non-specific binding refers to the interaction of a compound with unintended targets, such as plasma proteins, lipids, or assay hardware (e.g., plasticware). This can lead to an overestimation of the concentration of the compound required for a biological effect, resulting in inaccurate potency measurements (e.g., IC50 values) and potentially misleading structure-activity relationships. For a compound like this compound, understanding its non-specific binding is crucial for accurate interpretation of in vitro and in vivo experimental results.
Q3: Are there any known non-specific binding issues with this compound?
Currently, there is limited publicly available data specifically documenting the non-specific binding properties of this compound, such as its plasma protein binding percentage or its propensity to adhere to labware. Therefore, it is recommended that researchers empirically determine these characteristics within their specific assay systems.
Q4: What physicochemical properties of a compound can predict non-specific binding?
Q5: How can I assess the non-specific binding of this compound to my experimental labware?
A straightforward method is to perform a concentration-depletion assay. This involves incubating a known concentration of this compound in your assay buffer and labware (e.g., microplate wells, centrifuge tubes) for a relevant period. The concentration of this compound remaining in the solution is then measured and compared to the initial concentration and a control sample without extensive contact with the labware surface. A significant decrease in concentration suggests non-specific binding to the labware.
Q6: What are common methods to reduce non-specific binding in assays?
Several strategies can be employed to mitigate non-specific binding:
-
Addition of a detergent: Low concentrations of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), can help to block non-specific binding sites on plastic surfaces.
-
Inclusion of a carrier protein: Bovine Serum Albumin (BSA) is often added to assay buffers (typically 0.1-1%) to saturate non-specific binding sites on labware and other proteins.
-
Using low-binding labware: Commercially available low-binding microplates and tubes can significantly reduce the adherence of lipophilic compounds.
-
Modifying the assay buffer: Adjusting the pH or ionic strength of the buffer can sometimes reduce non-specific interactions.
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound against various potassium channels. This information is critical for designing experiments and interpreting results, as it provides context for the expected on-target effects.
| Target Ion Channel | IC50 Value | Reference(s) |
| Kv1.3 | ~200 nM | [1][2] |
| Kv1.4 | ~300 nM | [1] |
| HCN1 (high Cl-) | 18.9 µM | [2] |
| HCN4 (high Cl-) | 43.4 µM | [2] |
| Kv1.1 | >10 µM | [2] |
| Kv1.2 | >10 µM | [2] |
| Kv1.5 | >10 µM | [2] |
| Kv1.6 | >10 µM | [2] |
| Kv3.1-4 | >10 µM | [2] |
| Kv4.2 | >10 µM | [2] |
Experimental Protocols
Protocol 1: Assessing Non-Specific Binding to Labware
Objective: To determine the extent of this compound binding to standard laboratory plasticware.
Materials:
-
This compound
-
Assay buffer (relevant to your experiment)
-
Standard polypropylene microcentrifuge tubes
-
Low-binding microcentrifuge tubes (for comparison)
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of this compound at the desired experimental concentration in the assay buffer.
-
Aliquot the working solution into both standard and low-binding microcentrifuge tubes.
-
Incubate the tubes under the same conditions as your planned experiment (e.g., temperature, duration).
-
At the end of the incubation period, carefully transfer the supernatant to a clean tube for analysis.
-
Quantify the concentration of this compound in the supernatant from both types of tubes using a validated analytical method.
-
Calculate the percentage of compound lost to non-specific binding for each tube type by comparing the final concentration to the initial concentration.
Protocol 2: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of this compound bound to plasma proteins.
Materials:
-
This compound
-
Control plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
LC-MS/MS for quantification
Methodology:
-
Prepare a stock solution of this compound and spike it into the plasma to achieve the desired final concentration.
-
Assemble the equilibrium dialysis cells. Load one chamber of each cell with the this compound-spiked plasma and the other chamber with an equal volume of PBS.
-
Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).
-
After incubation, collect samples from both the plasma and the buffer chambers of each cell.
-
Analyze the concentration of this compound in the samples from both chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Calculate the percentage of plasma protein binding: % Bound = (1 - fu) * 100
Visualizations
Caption: Workflow for assessing non-specific binding of this compound to labware.
Caption: Troubleshooting flowchart for potential non-specific binding issues.
References
Validation & Comparative
Validating the Specificity of CP-339818 for Kv1.3 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potassium channel blocker CP-339818 with alternative Kv1.3 inhibitors. The information presented herein is intended to assist researchers in validating the specificity of this compound for Kv1.3 channels through objective data, detailed experimental protocols, and clear visual representations of key biological and experimental processes.
Comparative Selectivity Profile of Kv1.3 Channel Blockers
The following table summarizes the inhibitory potency (IC50) of this compound and two alternative Kv1.3 blockers, PAP-1 and the peptide toxin Dalazatide (ShK-186), against a panel of voltage-gated potassium (Kv) channels and other relevant ion channels. This data is crucial for assessing the selectivity of these compounds.
| Ion Channel | This compound IC50 | PAP-1 IC50 | Dalazatide (ShK-186) IC50 |
| Kv1.3 | ~200 nM[1][2] | 2 nM | 65 pM |
| Kv1.1 | Weaker blocking effect | 33-125 fold selective over other Kv1 family channels | >100-fold selective over Kv1.1 |
| Kv1.2 | Weaker blocking effect | 33-125 fold selective over other Kv1 family channels | Not Reported |
| Kv1.4 | ~300 nM | >700-fold selective over Kv1.4 | >1000-fold selective over Kv1.4 |
| Kv1.5 | Weaker blocking effect | 46 nM (23-fold selective)[3] | >700-fold selective over Kv1.5 |
| Kv1.6 | Weaker blocking effect | Not Reported | >1000-fold selective over Kv1.6 |
| Kv1.7 | Not Reported | Not Reported | Not Reported |
| Kv2.1 | Weaker blocking effect | >500-7500 fold selective | Not Reported |
| Kv3.1-3.4 | Weaker blocking effect | >500-7500 fold selective | Not Reported |
| Kv4.2 | Weaker blocking effect | >500-7500 fold selective | Not Reported |
| KCa3.1 | Not Reported | >500-7500 fold selective | >700-fold selective over KCa3.1 |
| HCN1 | 18.9 µM[1][2] | Not Reported | Not Reported |
| HCN4 | 43.4 µM[1][2] | Not Reported | Not Reported |
| hERG | Not Reported | >500-7500 fold selective | >700-fold selective over hERG |
Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of ion channel blocker specificity and potency relies heavily on electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for this purpose.
Whole-Cell Patch-Clamp Protocol for Assessing Kv1.3 Inhibition
This protocol outlines the key steps for measuring the effect of a compound on Kv1.3 currents in a heterologous expression system (e.g., HEK293 or CHO cells stably expressing human Kv1.3).
1. Cell Preparation:
- Culture cells expressing the target ion channel (e.g., Kv1.3) on glass coverslips.
- On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with an external solution.
2. Pipette Preparation:
- Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Fire-polish the pipette tip to ensure a smooth surface for sealing.
- Fill the pipette with the internal solution and mount it on the micromanipulator.
3. Establishing a Whole-Cell Configuration:
- Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
- Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the cell's interior.
4. Voltage-Clamp Recording:
- Clamp the cell membrane potential at a holding potential where Kv1.3 channels are predominantly in the closed state (e.g., -80 mV).
- Apply depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) to elicit outward Kv1.3 currents.
- Record the baseline Kv1.3 current in the absence of any compound.
5. Compound Application and Data Acquisition:
- Perfuse the recording chamber with the external solution containing the test compound (e.g., this compound) at various concentrations.
- Allow sufficient time for the compound to equilibrate and exert its effect on the channel.
- Record the Kv1.3 currents at each compound concentration using the same voltage-clamp protocol.
- To assess use-dependency, vary the frequency of the depolarizing pulses.
6. Data Analysis:
- Measure the peak outward current amplitude at each compound concentration.
- Normalize the current amplitudes to the baseline current.
- Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.
7. Selectivity Profiling:
- Repeat the above protocol using cell lines expressing other ion channels (e.g., different Kv subtypes, Na+, Ca2+ channels) to determine the IC50 values for off-target effects.
Visualizing Key Processes
T-Cell Activation Signaling Pathway
The following diagram illustrates the crucial role of the Kv1.3 channel in the T-cell activation signaling cascade.
Experimental Workflow for Validating Blocker Specificity
This diagram outlines a logical workflow for the comprehensive validation of a Kv1.3 channel blocker's specificity.
References
A Comparative Analysis of CP-339818 and Margatoxin in Kv1.3 Channel Blockade
In the landscape of immunological and neurological research, the voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target. Its role in modulating T-cell activation and neuroinflammation has spurred the development and characterization of various inhibitors. This guide provides a detailed comparison of two prominent Kv1.3 blockers: the small molecule CP-339818 and the peptide toxin Margatoxin, offering researchers a comprehensive overview of their efficacy, selectivity, and experimental application.
Data Presentation: Quantitative Comparison of Kv1.3 Blockers
The following table summarizes the key quantitative parameters for this compound and Margatoxin, providing a clear comparison of their potency and selectivity for the Kv1.3 channel.
| Parameter | This compound | Margatoxin (MgTx) |
| Type | Non-peptide small molecule | 39-amino acid peptide toxin |
| IC50 for Kv1.3 | ~200 nM[1][2] | ~36 pM[3] |
| Kd for Kv1.3 | Not explicitly found | 11.7 pM[4] |
| Selectivity | Also blocks Kv1.4. Weaker effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1][2] Also inhibits HCN channels at higher concentrations.[1][2] | Highly potent blocker of Kv1.3, but also inhibits Kv1.2 with similar high affinity (Kd = 6.4 pM) and Kv1.1 in the nanomolar range (Kd = 4.2 nM), indicating a lack of selectivity among these specific Kv channels.[4][5] No effect on calcium-activated channels.[3] |
| Mechanism of Action | Blocks the C-type inactivated conformation of Kv1.3.[6] | Pore blocker.[7] |
Experimental Protocols
A fundamental technique for characterizing the efficacy of Kv1.3 channel blockers is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in live cells.
Whole-Cell Patch-Clamp Protocol for Assessing Kv1.3 Blockade
Objective: To determine the inhibitory concentration (IC50) of a compound on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) or in native cells (e.g., T-lymphocytes).
Materials:
-
Cells expressing Kv1.3 channels.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Internal (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2.
-
Test compounds (this compound, Margatoxin) at various concentrations.
Procedure:
-
Cell Preparation: Culture cells expressing Kv1.3 to an appropriate density. On the day of recording, detach and plate them onto glass coverslips in the recording chamber.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps, for example, to +40 mV for 200 ms.[8][9]
-
Compound Application: Perfuse the external solution containing the test compound at a known concentration over the cell.
-
Data Acquisition: Record the Kv1.3 currents before and after the application of the compound. Allow sufficient time for the drug effect to reach a steady state.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the blocker. The percentage of inhibition is calculated for each concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Kv1.3's role in T-cell activation and its inhibition.
Experimental Workflow for Evaluating Kv1.3 Blockers
Caption: Workflow for characterizing Kv1.3 channel blockers.
Concluding Remarks
Both this compound and Margatoxin are potent blockers of the Kv1.3 channel, yet they exhibit distinct profiles. Margatoxin demonstrates exceptionally high potency in the picomolar range, though its utility can be limited by its lack of selectivity against the closely related Kv1.2 and Kv1.1 channels.[4][5] As a peptide, its cell permeability and in vivo delivery can also present challenges.
This compound, a small molecule, offers the advantages of being non-peptidic, which can translate to better pharmacokinetic properties. While its potency is in the nanomolar range, it shows a different selectivity profile, with a notable effect on Kv1.4 channels.[1][2] The choice between these two inhibitors will ultimately depend on the specific experimental context, including the required level of potency, the importance of selectivity against specific Kv channel subtypes, and the desired mode of delivery. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies targeting the Kv1.3 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Margatoxin | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Choosing Your Weapon: A Head-to-Head Comparison of Kv1.3 Inhibitors CP-339818 and ShK-186
For researchers and drug development professionals navigating the landscape of T-cell modulation, the voltage-gated potassium channel Kv1.3 stands out as a prime therapeutic target. Its role in regulating T-cell activation and proliferation has led to the development of several potent inhibitors. Among these, the small molecule CP-339818 and the peptide ShK-186 (also known as dalazatide) are two prominent examples. This guide provides an objective, data-driven comparison to help you select the optimal inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | ShK-186 (Dalazatide) |
| Molecule Type | Small Molecule | Peptide (from sea anemone Stichodactyla helianthus) |
| Potency (IC50 for Kv1.3) | ~200 nM | ~70 pM |
| Selectivity | Moderately selective; also inhibits Kv1.4 at similar concentrations. | Highly selective for Kv1.3 over other Kv channels. |
| In Vivo Efficacy | Demonstrated to suppress T-cell activation. | Proven efficacy in multiple animal models of autoimmune disease; has undergone Phase I clinical trials. |
| Pharmacokinetics | Shorter half-life expected for a small molecule. | Long half-life and sustained in vivo effects.[1] |
Deep Dive: Performance Data
Inhibitory Potency and Selectivity
The most striking difference between this compound and ShK-186 lies in their potency and selectivity for the Kv1.3 channel. ShK-186 is a significantly more potent and selective inhibitor.
Table 1: Inhibitory Activity (IC50) of this compound and ShK-186 on various Kv channels.
| Ion Channel | This compound | ShK-186 |
| Kv1.3 | ~200 nM | ~70 pM |
| Kv1.1 | >10 µM | >10 nM (>100-fold selectivity) |
| Kv1.2 | >10 µM | >100 nM |
| Kv1.4 | ~300 nM | >100 nM |
| Kv1.5 | >10 µM | >100 nM |
| Kv1.6 | >10 µM | >100 nM |
| Kv3.1 | >10 µM | >100 nM |
| Kv3.2 | >10 µM | >100 nM |
| HCN1 | 18.9 µM | Not reported |
| HCN4 | 43.4 µM | Not reported |
Data compiled from multiple sources.
The high potency and selectivity of ShK-186 make it a superior choice for studies requiring precise targeting of Kv1.3 with minimal off-target effects. The cross-reactivity of this compound with Kv1.4 should be a consideration in experimental design, as Kv1.4 is also expressed in various tissues, including the heart and brain.
Functional Effects on T-Cells
Both inhibitors have been shown to effectively suppress T-cell function, a key requirement for therapeutics targeting autoimmune diseases.
Table 2: Effects of this compound and ShK-186 on T-Cell Function.
| Functional Assay | This compound | ShK-186 |
| T-Cell Proliferation | Inhibition of human T-cell activation and proliferation demonstrated. | Potently inhibits the proliferation of effector memory T-cells.[2] |
| Cytokine Production | Suppresses human T-cell activation, suggesting an impact on cytokine release. | Shown to suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-2 in effector memory T-cells.[2] |
While both compounds are effective, the picomolar potency of ShK-186 suggests that it can achieve therapeutic effects at much lower concentrations, potentially reducing the risk of toxicity.
Mechanism of Action: The Role of Kv1.3 in T-Cell Activation
The therapeutic rationale for inhibiting Kv1.3 stems from its critical role in maintaining the membrane potential of effector memory T-cells (TEM), a subset of T-cells implicated in many autoimmune diseases.
Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade leads to the depletion of calcium (Ca²⁺) stores from the endoplasmic reticulum. This triggers the opening of Calcium Release-Activated Ca²⁺ (CRAC) channels on the plasma membrane, allowing Ca²⁺ to flow into the cell. This influx of Ca²⁺ is essential for the activation of transcription factors like NFAT, which drive the expression of genes required for T-cell proliferation and cytokine production.
The Kv1.3 channel facilitates a sustained Ca²⁺ influx by maintaining a negative membrane potential (hyperpolarization) through the efflux of potassium (K⁺) ions. By blocking Kv1.3, inhibitors like this compound and ShK-186 prevent this hyperpolarization, reduce the driving force for Ca²⁺ entry, and thereby dampen T-cell activation.
Experimental Protocols
For researchers planning to evaluate these inhibitors, here are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
This technique directly measures the effect of the inhibitor on Kv1.3 channel currents.
Detailed Methodology:
-
Cell Preparation: Use a cell line stably expressing human Kv1.3 (e.g., L929 or CHO cells) or isolated primary T-cells.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 130 KF, 10 KCl, 10 HEPES, 2 MgCl₂, 1 EGTA, pH 7.2.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., 200 ms steps from -80 mV to +40 mV in 10 mV increments).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound or ShK-186.
-
Record currents in the presence of the inhibitor until a steady-state block is achieved.
-
Perform a washout step by perfusing with the inhibitor-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
T-Cell Proliferation Assay using CFSE
This assay measures the ability of an inhibitor to prevent T-cell division.
Detailed Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Labeling:
-
Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Wash the cells twice with complete culture medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)).
-
Add serial dilutions of this compound or ShK-186.
-
Include appropriate controls (unstimulated cells, stimulated cells without inhibitor).
-
Incubate for 3-5 days at 37°C in a CO₂ incubator.
-
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE signal, appearing as distinct peaks in the histogram.
-
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines released by T-cells.
Detailed Methodology:
-
Cell Culture and Supernatant Collection:
-
Culture T-cells as described in the proliferation assay (without CFSE labeling).
-
After the desired incubation period (e.g., 24-72 hours), centrifuge the culture plates and collect the supernatants.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate.
-
Incubate to allow the capture antibody to bind the cytokine.
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Incubate and wash again.
-
Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).
-
Incubate and wash.
-
Add a substrate that will be converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known cytokine concentrations.
-
Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values from the standard curve.
-
Conclusion: Which Inhibitor is Right for Your Study?
The choice between this compound and ShK-186 will ultimately depend on the specific requirements of your study.
-
For studies demanding the highest potency and selectivity for Kv1.3, ShK-186 is the unequivocal choice. Its picomolar affinity and >100-fold selectivity over other Kv channels minimize the potential for confounding off-target effects. Its proven in vivo efficacy and long half-life also make it ideal for animal studies of autoimmune diseases.
-
This compound may be a suitable option for initial in vitro screening or for studies where the cost of a peptide inhibitor is a limiting factor. However, researchers must be mindful of its lower potency and its inhibitory activity on Kv1.4, and control for these potential off-target effects.
References
- 1. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of CP-339818 in a New Cell Line: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the on-target effects of CP-339818, a potent blocker of the Kv1.3 potassium channel, in a novel cell line. By objectively comparing its performance with alternative inhibitors and providing detailed experimental protocols and supporting data, this document serves as a practical resource for rigorous pharmacological validation.
Introduction to this compound and its Target: The Kv1.3 Channel
This compound is a non-peptide small molecule that selectively blocks the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a key regulator of the membrane potential in T-lymphocytes. Its activity is crucial for maintaining the electrochemical gradient that drives sustained calcium (Ca2+) influx upon T-cell receptor (TCR) activation. This calcium signaling cascade is essential for T-cell proliferation, cytokine production, and the execution of effector functions.[4][5][6] Consequently, blockade of Kv1.3 by compounds like this compound is an established strategy for immunosuppression and is of significant interest in the study and treatment of autoimmune diseases.[5]
Confirming that the observed cellular effects of this compound in a new cell line are indeed due to its interaction with Kv1.3 is a critical step in any research endeavor. This guide outlines a multi-faceted approach to achieve this, combining direct measurement of channel activity, assessment of downstream signaling events, and evaluation of functional cellular outcomes.
Comparison of this compound with Alternative Kv1.3 Inhibitors
To provide context for the activity of this compound, it is compared with two other well-characterized Kv1.3 channel blockers: the peptide toxin Margatoxin (MgTX) and the small molecule PAP-1.
| Feature | This compound | Margatoxin (MgTX) | PAP-1 |
| Type | Small Molecule | Peptide Toxin | Small Molecule |
| Target(s) | Kv1.3, Kv1.4 | Kv1.3, Kv1.1, Kv1.2 | Kv1.3 |
| Potency (IC50/Kd) | ~200 nM (Kv1.3) | ~11.7 pM (Kv1.3) | ~2 nM (Kv1.3) |
| Mechanism of Action | Preferentially binds to the C-type inactivated state of the channel. | Pore blocker. | Binds to the channel pore. |
| Cell Permeability | Permeable | Impermeable | Permeable |
| Reported IC50 on T-cell Proliferation | ~300 nM | ~100 pM | ~20 nM |
Note: IC50 and Kd values can vary depending on the experimental conditions and cell type used.
Experimental Protocols for On-Target Validation
A multi-pronged experimental approach is recommended to confidently attribute the effects of this compound to Kv1.3 blockade.
Direct Target Engagement: Patch-Clamp Electrophysiology
The most direct method to confirm the on-target effect of this compound is to measure its inhibitory effect on Kv1.3 channel currents using patch-clamp electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Culture the new cell line to be tested on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using a suitable amplifier and data acquisition system.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
Establish a stable baseline recording of Kv1.3 currents.
-
Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM).
-
Record the inhibition of the Kv1.3 current at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value.
-
Downstream Signaling: Western Blotting for pSMAD3 and NFATc1
Blockade of Kv1.3 leads to a reduction in intracellular calcium, which in turn affects downstream signaling pathways. Two key pathways to investigate are the SMAD and NFAT pathways. Inhibition of Kv1.3 has been shown to increase the phosphorylation of SMAD3 (pSMAD3) and inhibit the nuclear translocation of NFATc1.
Experimental Workflow: Western Blot Analysis
Caption: Experimental workflow for Western blot analysis of downstream signaling.
Protocol: Western Blot for Phospho-SMAD3 (pSMAD3)
-
Cell Culture and Treatment:
-
Seed the cells (e.g., Jurkat T-cells or the new cell line) at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to induce T-cell activation.
-
Treat the cells with various concentrations of this compound, Margatoxin, PAP-1, or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSMAD3 (e.g., rabbit anti-pSMAD3, 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
For a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total SMAD3 or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Protocol: Western Blot for NFATc1 Nuclear Translocation
-
Cell Culture and Treatment: Follow the same procedure as for the pSMAD3 Western blot.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation using a commercial kit or a dounce homogenization-based protocol to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as for the pSMAD3 Western blot for both the nuclear and cytoplasmic fractions.
-
Immunoblotting:
-
Probe the membranes with a primary antibody against NFATc1 (e.g., mouse anti-NFATc1, 1:1000 dilution).
-
Use Lamin B1 as a nuclear marker and α-Tubulin as a cytoplasmic marker to verify the purity of the fractions.
-
-
Detection and Densitometry: Follow the same procedures as for the pSMAD3 Western blot.
Functional Cellular Assays
To confirm that the effects of this compound on downstream signaling translate to a functional cellular response, T-cell proliferation and cytokine production assays are recommended.
Protocol: T-Cell Proliferation Assay (CFSE-based)
-
Cell Labeling:
-
Resuspend T-cells (e.g., primary human T-cells or the new cell line) at 1 x 10^7 cells/mL in PBS.
-
Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.
-
-
Cell Culture and Treatment:
-
Wash and resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate and stimulate with anti-CD3/anti-CD28 antibodies.
-
Add serial dilutions of this compound, Margatoxin, PAP-1, or vehicle control.
-
-
Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry:
-
Harvest the cells and analyze by flow cytometry.
-
Measure the CFSE fluorescence in the FITC channel. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
-
Data Analysis: Quantify the percentage of proliferating cells and the proliferation index for each treatment condition.
Protocol: IL-2 Production Assay (ELISA)
-
Cell Culture and Treatment:
-
Plate T-cells in a 96-well plate and stimulate with anti-CD3/anti-CD28 antibodies.
-
Add serial dilutions of this compound, Margatoxin, PAP-1, or vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-2 according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each sample.
Expected Outcomes and Data Presentation
The following tables summarize the expected outcomes when the on-target effects of this compound are confirmed.
Table 1: Comparison of Inhibitor Potency on Kv1.3 Current and T-Cell Proliferation
| Compound | Kv1.3 IC50 (nM) | T-Cell Proliferation IC50 (nM) |
| This compound | 200 | 300 |
| Margatoxin | 0.012 | 0.1 |
| PAP-1 | 2 | 20 |
Table 2: Expected Effects on Downstream Signaling and Functional Outcomes
| Experiment | Metric | Expected Outcome with this compound |
| Western Blot | pSMAD3 Levels | Increased |
| Western Blot | Nuclear NFATc1 Levels | Decreased |
| T-Cell Proliferation | Proliferation Index | Decreased |
| ELISA | IL-2 Concentration | Decreased |
Signaling Pathway and Logical Relationships
The following diagram illustrates the signaling pathway affected by this compound and the logical flow of the validation experiments.
Caption: Signaling pathway modulated by this compound in T-cells.
By following the methodologies outlined in this guide, researchers can rigorously and systematically confirm the on-target effects of this compound in their specific cell line of interest, ensuring the validity and reproducibility of their findings.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis and structure-function studies of margatoxin, a potent inhibitor of voltage-dependent potassium channel in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of CP-339818 Cross-reactivity with Voltage-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of CP-339818 with a range of voltage-gated ion channels. This compound is a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. Understanding its selectivity profile is crucial for assessing its potential therapeutic applications and off-target effects. This document summarizes key quantitative data, details the experimental methodologies used for these assessments, and provides a visual representation of the experimental workflow.
Data Presentation: this compound Inhibitory Activity Profile
The following table summarizes the inhibitory activity of this compound against various voltage-gated ion channels, presented as IC50 values. The data highlights the compound's high affinity for Kv1.3 and Kv1.4 channels and significantly weaker interactions with other tested channels.
| Ion Channel Family | Specific Channel | IC50 (µM) |
| Potassium Channels (Kv) | Kv1.3 | 0.0002[1] |
| Kv1.4 | 0.0003[1] | |
| Kv1.1 | > 10[1] | |
| Kv1.2 | > 10[1] | |
| Kv1.5 | > 10[1] | |
| Kv1.6 | > 10[1] | |
| Kv3.1-4 | > 10[1] | |
| Kv4.2 | > 10[1] | |
| Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels | HCN1 | 18.9[1] |
| HCN4 | 43.4[1] | |
| Voltage-Gated Sodium (NaV) Channels | Not Specified | Data not available, but reported to have some off-target effects. |
| Voltage-Gated Calcium (CaV) Channels | Not Specified | No publicly available data on cross-reactivity. |
Experimental Protocols
The determination of the inhibitory activity of this compound on various ion channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique . This gold-standard method allows for the direct measurement of ion channel currents and the assessment of how they are affected by a test compound.
General Protocol for IC50 Determination:
-
Cell Preparation: Stably transfected mammalian cell lines (e.g., CHO or HEK293 cells) expressing the specific voltage-gated ion channel of interest are used. Cells are cultured under standard conditions and harvested for electrophysiological recordings.
-
Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette with a resistance of 2-5 MΩ.
-
Solutions:
-
Internal (Pipette) Solution (in mM): Typically contains 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 ATP-Mg, with the pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): Typically contains 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic currents of the ion channel being studied. For example, to activate Kv1.3 channels, the cell membrane is held at a holding potential of -80 mV and then depolarized to +40 mV for 200-500 ms.
-
Data Acquisition: Ionic currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Compound Application:
-
A baseline recording of the ion channel current is established in the absence of the compound.
-
This compound is then perfused into the recording chamber at increasing concentrations.
-
The effect of each concentration on the current amplitude is measured until a steady-state inhibition is reached.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current, is determined by fitting the data to the Hill equation.
-
Mandatory Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like this compound against different voltage-gated ion channels using the whole-cell patch-clamp technique.
References
Validating the Mechanism of CP-339818 Through Selectivity Analysis
A Comparative Guide for Researchers
In the development of targeted therapeutics, validating that a compound's biological effects are due to its interaction with the intended molecular target is a critical step. For the potassium channel blocker CP-339818, a potent inhibitor of the Kv1.3 channel, this validation is crucial for interpreting its effects on cellular processes such as T-cell activation. While the classic approach involves using a structurally similar but biologically inactive analog as a negative control, such a molecule is not always available.
This guide presents an alternative and widely accepted method for validating the mechanism of action of this compound: demonstrating its high selectivity for its primary target, the Kv1.3 potassium channel, over other related ion channels. By comparing its potent activity at Kv1.3 with its significantly weaker effects on other Kv channel isoforms, we can confidently attribute its biological activity to the specific blockade of Kv1.3.
Data Presentation: Comparative Potency of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against various voltage-gated potassium (Kv) channels. The data clearly illustrates the compound's high affinity for the C-type inactivated state of the Kv1.3 channel, with substantially lower potency against other isoforms.
| Channel | IC50 (nM) | Fold Selectivity (vs. Kv1.3) |
| Kv1.3 | ~200 | 1 |
| Kv1.4 | ~300 | 1.5 |
| Kv1.1 | Significantly Weaker | >100 |
| Kv1.2 | Significantly Weaker | >100 |
| Kv1.5 | Significantly Weaker | >100 |
| Kv1.6 | Significantly Weaker | >100 |
| Kv3.1-4 | Significantly Weaker | >100 |
| Kv4.2 | Significantly Weaker | >100 |
This data is compiled from publicly available pharmacological studies.[1][2][3][4]
The pronounced difference in potency, with IC50 values for other channels being orders of magnitude higher, provides strong evidence that the therapeutic effects of this compound observed at concentrations around 200 nM are mediated by the blockade of Kv1.3.
Experimental Protocols: Validating Channel Blockade
The determination of IC50 values for this compound on various Kv channels is typically performed using the whole-cell patch-clamp electrophysiology technique.
Objective: To measure the inhibitory effect of this compound on ionic currents mediated by a specific Kv channel isoform expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293).
Materials:
-
Cells stably or transiently expressing the Kv channel of interest.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).
-
This compound stock solution (in DMSO) and serial dilutions in the external solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: Culture the cells expressing the target Kv channel to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular solution.
-
Current Recording: Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the Kv channels and record the resulting potassium currents.
-
Compound Application: Perfuse the external solution containing a known concentration of this compound onto the cell.
-
Inhibition Measurement: After a stable effect of the compound is reached, apply the same voltage-step protocol to record the inhibited currents.
-
Dose-Response Analysis: Repeat steps 6 and 7 with a range of this compound concentrations. Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Washout: Perfuse the cell with the control external solution to wash out the compound and observe the reversal of the inhibitory effect.
Visualizations: Conceptual Framework and Signaling Pathway
The following diagrams illustrate the logic of using selectivity to validate a mechanism of action and the role of Kv1.3 in T-cell activation.
Caption: Logical workflow for validating this compound's mechanism via selectivity.
References
A Comparative Guide to the Electrophysiological Effects of Kv1.3 Channel Blockers: CP-339818 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions due to its critical role in the activation and proliferation of T lymphocytes. A variety of compounds have been developed to modulate the activity of this channel, each with distinct electrophysiological properties. This guide provides an objective comparison of the electrophysiological effects of CP-339818 with other prominent Kv1.3 blockers, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Kv1.3 Blockers
The following table summarizes the key electrophysiological parameters of this compound and other well-characterized Kv1.3 inhibitors. The data presented is compiled from various electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique on cells expressing human Kv1.3 channels.
| Compound | Type | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | Small Molecule | ~200[1] | Blocks Kv1.4. Weaker block of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2.[1] | Preferentially binds to the C-type inactivated state of the channel; use-dependent. |
| UK-78,282 | Small Molecule | ~200 - 280[2][3][4] | Also blocks Kv1.4.[3] Over 10-fold selective against several other Kv channels. | Preferentially binds to the C-type inactivated state of the channel; use-dependent.[2][4] |
| PAP-1 | Small Molecule | ~2[5] | High selectivity over other Kv1.x channels (e.g., >23-fold vs Kv1.5).[5][6] | Stabilizes the C-type inactivated state of the channel.[7] |
| ShK Toxin | Peptide | ~0.01 | Also blocks Kv1.1 with high affinity.[8][9] | Physically occludes the channel pore.[10] |
| ShK-186 (Dalazatide) | Peptide | ~0.069[11] | >100-fold selective for Kv1.3 over Kv1.1.[11] | Physically occludes the channel pore.[10] |
Signaling Pathway of Kv1.3 in T-Cell Activation
The diagram below illustrates the central role of the Kv1.3 channel in the signaling cascade that leads to T-cell activation. Upon T-cell receptor (TCR) stimulation, an influx of Ca²⁺ occurs. The subsequent depolarization of the cell membrane activates Kv1.3 channels. The efflux of K⁺ ions through Kv1.3 repolarizes the membrane, which maintains the electrochemical gradient necessary for sustained Ca²⁺ influx. This sustained elevation in intracellular Ca²⁺ activates calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn promotes the expression of genes required for T-cell proliferation and cytokine production.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tocris.com [tocris.com]
- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv1.3 Channel Blockade Improves Inflammatory Profile, Reduces Cardiac Electrical Remodeling, and Prevents Arrhythmia in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
What are the advantages of using CP-339818 over peptide-based Kv1.3 inhibitors?
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a multitude of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. This is due to its critical role in the activation and proliferation of effector memory T cells (TEM), which are key drivers of autoimmune pathology. Consequently, the development of potent and selective Kv1.3 inhibitors is an area of intense research. Two primary classes of inhibitors have shown significant promise: the small molecule CP-339818 and various peptide-based inhibitors, many of which are derived from animal venoms.
This guide provides an objective comparison of the advantages and disadvantages of this compound relative to peptide-based Kv1.3 inhibitors, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Peptide-Based Inhibitors (e.g., Dalazatide/ShK-186) |
| Molecular Type | Small Molecule (Non-peptide) | Peptide |
| Primary Advantage | Potential for Oral Bioavailability | High Potency and Selectivity |
| Potency (IC50 for Kv1.3) | ~200 nM | Picomolar to low nanomolar range (e.g., Dalazatide: ~65 pM)[1] |
| Selectivity | Also inhibits Kv1.4 (~300 nM) | Can be engineered for high selectivity (>100-fold over other Kv channels)[2] |
| Route of Administration | Potentially Oral | Parenteral (e.g., subcutaneous injection) |
| Potential for Immunogenicity | Low | Possible |
| Clinical Development | Preclinical | Some peptides have advanced to clinical trials (e.g., Dalazatide)[3] |
In-Depth Comparison
The Advantage of Oral Administration: A Paradigm Shift in Treatment
Peptide-based inhibitors, due to their size and susceptibility to degradation in the gastrointestinal tract, are generally not orally bioavailable and must be administered parenterally, such as through subcutaneous injection. This can be a significant drawback for patient adherence to long-term therapy.
Potency and Selectivity: The Peptide Prerogative
Peptide inhibitors derived from natural sources like sea anemone (e.g., ShK) and scorpion venoms have been refined through protein engineering to achieve exceptional potency and selectivity for Kv1.3. For instance, Dalazatide (ShK-186), a well-studied peptide analog, exhibits picomolar affinity for Kv1.3, meaning it can be effective at very low concentrations.[1] Furthermore, peptides can be engineered to have a high degree of selectivity for Kv1.3 over other closely related potassium channels, such as Kv1.1, which is important for minimizing potential off-target effects and toxicity. Some engineered peptides have demonstrated over 100-fold selectivity for Kv1.3.[2]
In contrast, this compound has a reported IC50 of approximately 200 nM for Kv1.3. While still potent, this is several orders of magnitude lower than the most potent peptide inhibitors. Additionally, this compound also inhibits the Kv1.4 channel with a similar potency (~300 nM), indicating lower selectivity compared to highly engineered peptides.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the Kv1.3 signaling pathway in T-cell activation and a typical experimental workflow for screening Kv1.3 inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
This protocol is used to measure the inhibitory effect of compounds on the ionic currents flowing through Kv1.3 channels expressed in a mammalian cell line.
1. Cell Preparation:
-
Culture a stable cell line expressing human Kv1.3 channels (e.g., Ltk- cells) under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).
-
After establishing a stable baseline current, perfuse the recording chamber with the external solution containing the test compound (this compound or peptide inhibitor) at various concentrations.
-
Record the steady-state block of the Kv1.3 current at each concentration.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the inhibitor.
-
Plot the percentage of current inhibition as a function of inhibitor concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
T-Cell Proliferation Assay
This assay measures the ability of Kv1.3 inhibitors to suppress the proliferation of T cells, particularly the effector memory subset.
1. Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with RPMI-1640 medium.
2. Proliferation Assay:
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine).
-
Plate the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Pre-incubate the cells with various concentrations of the Kv1.3 inhibitor (this compound or peptide) for 1 hour.
-
Stimulate T-cell proliferation by adding anti-CD3/anti-CD28 antibodies or a suitable mitogen (e.g., phytohemagglutinin).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. Measurement of Proliferation:
-
Add [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Alternatively, proliferation can be assessed using a dye dilution assay (e.g., CFSE) and flow cytometry.
4. Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each inhibitor concentration compared to the stimulated control.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
Conclusion
The choice between this compound and peptide-based Kv1.3 inhibitors involves a trade-off between the potential for oral administration and the high potency and selectivity offered by peptides. This compound represents a promising avenue for developing a more patient-friendly, orally available therapy for autoimmune diseases. However, further data on its oral bioavailability and in vivo efficacy are needed to fully realize this potential. Peptide inhibitors, while requiring injection, have demonstrated exceptional potency and selectivity, with some advancing into clinical trials. The ideal Kv1.3 inhibitor would combine the high selectivity and potency of peptides with the oral bioavailability of a small molecule, a goal that continues to drive research in this field.
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP-339818 (Tofacitinib) Potency Across Diverse Assay Systems
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the IC50 of the JAK Inhibitor CP-339818 (Tofacitinib) and Alternative Compounds.
This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) of this compound, also known as Tofacitinib (CP-690,550), in various experimental settings. The data is presented alongside other prominent Janus kinase (JAK) inhibitors, Baricitinib and Upadacitinib, to offer a comprehensive performance benchmark. Methodological details for key assays are included to support experimental design and data interpretation.
Potency and Selectivity Profile: A Quantitative Comparison
The inhibitory activity of this compound and its alternatives varies significantly depending on the specific JAK family member and the nature of the experimental system (e.g., cell-free biochemical assays versus cell-based functional assays). The following tables summarize the IC50 values, providing a clear comparison of potency and selectivity.
Table 1: Inhibitory Potency (IC50, nM) in Cell-Free Enzyme Assays
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Data Source(s) |
| This compound (Tofacitinib) | 112 | 20 | 1 | >3000 | [1][2] |
| 3.2 | 4.1 | 1.6 | N/A | [3] | |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [4][5] |
| Upadacitinib | 45 | 109 | 2100 | 4700 | [5] |
N/A: Data not available in the cited sources.
Table 2: Inhibitory Potency (IC50, nM) in Cellular Assays
| Compound | Assay Type | Target Pathway | IC50 (nM) | Data Source(s) |
| This compound (Tofacitinib) | Human T Cell Proliferation | IL-2 Signaling (JAK1/3) | 11 | [6] |
| Murine Mixed Lymphocyte Reaction | T-Cell Activation | 91 | [1] | |
| IL-4 Induced CD23 Upregulation | IL-4 Signaling (JAK1/3) | 57 | [1] | |
| GM-CSF Induced Proliferation | GM-CSF Signaling (JAK2) | 324 | [6] |
Experimental Protocols
Understanding the methodologies used to derive IC50 values is critical for accurate interpretation and replication. Below are detailed protocols for common assays used to characterize JAK inhibitors.
Protocol 1: Cell-Free Kinase Inhibition Assay (Biochemical Assay)
This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Specific substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP).
-
Test compound (e.g., this compound) in serial dilutions.
-
Kinase assay buffer (e.g., HEPES, MgCl₂, NaCl).
-
Detection reagent system (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
Plate reader for luminescence detection.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor. Dispense the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.[7]
-
Enzyme and Substrate Addition: Add the recombinant JAK enzyme and the specific substrate peptide to the wells containing the test inhibitor.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.[7]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[8]
-
Reaction Termination and Signal Generation: Stop the kinase reaction by adding a detection reagent, such as ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[8] Following a brief incubation, add a second reagent (Kinase Detection Reagent) that converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[8]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7][9]
Protocol 2: IL-2 Induced T-Cell Proliferation Assay (Cell-Based Assay)
This assay assesses a compound's ability to inhibit a specific signaling pathway within a cellular context.
Objective: To measure the potency of an inhibitor in blocking the proliferation of T-cells stimulated by Interleukin-2 (IL-2), a process dependent on JAK1 and JAK3 signaling.
Materials:
-
Human T-cell blasts or a suitable T-cell line.
-
Recombinant human IL-2.
-
Test compound (e.g., this compound) in serial dilutions.
-
Cell culture medium and supplements.
-
Cell proliferation reagent (e.g., CellTiter-Glo® or MTS reagent).
-
96-well cell culture plates.
-
Plate reader for luminescence or absorbance.
Procedure:
-
Cell Plating: Seed T-cells into the wells of a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells and pre-incubate for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells by adding a final concentration of IL-2 to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Measurement: Add a cell proliferation reagent to each well according to the manufacturer's instructions. This reagent measures the number of viable cells, often based on quantifying ATP levels or metabolic activity.
-
Data Acquisition: Measure the luminescence or absorbance signal using a plate reader.
-
IC50 Calculation: Normalize the data by setting the unstimulated cells as 0% proliferation and the IL-2 stimulated cells (without inhibitor) as 100% proliferation. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
Visualizing Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following have been generated using Graphviz (DOT language) in accordance with the specified requirements.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience | MDPI [mdpi.com]
- 5. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of CP-339818
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds like CP-339818 is paramount. This potent and selective blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels demands careful management to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.
Essential Safety and Disposal Procedures
Immediate Safety Precautions:
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol:
The disposal of this compound and its containers must be conducted in strict accordance with local, state, and federal regulations.[1] The following is a general procedural guide:
-
Classification: Unused or waste this compound should be treated as hazardous chemical waste.
-
Collection:
-
Solid Waste: Collect unwanted solid this compound in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the date.
-
Liquid Waste: For solutions of this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or labware, that have come into contact with this compound should be disposed of as hazardous waste in a designated container.
-
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][3] Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After thorough cleaning, the container may be disposed of as non-hazardous waste, depending on local regulations.[4]
Chemical and Pharmacological Data
For easy reference and comparison, the following tables summarize the key chemical and pharmacological properties of this compound.
| Chemical Properties | Data |
| Molecular Formula | C₂₁H₂₄N₂・HCl |
| Molecular Weight | 340.89 g/mol |
| CAS Number | 478341-55-8 |
| Appearance | Solid |
| Solubility | Soluble in water (to 20 mM) and slightly soluble in ethanol (0.1-1 mg/ml).[5][6] |
| Storage | Store at room temperature.[5][7] For long-term storage of solutions, -20°C for up to one year is recommended.[4] |
| Pharmacological Data | Value (IC₅₀) |
| Kv1.3 Channel | ~200 nM |
| Kv1.4 Channel | ~300 nM |
| Kv1.1 Channel | 62 µM |
| Kv1.2 Channel | 14 µM |
| Kv1.5 Channel | 19 µM |
| Kv1.6 Channel | 20 µM |
| Kv3.1 Channel | 17 µM |
| Kv3.2 Channel | 10 µM |
| Kv3.4 Channel | 36 µM |
| Kv4.2 Channel | >10 µM |
Mechanism of Action: T-Cell Activation Pathway
This compound's primary mechanism of action involves the blockade of Kv1.3 channels, which are crucial for T-cell activation. The following diagram illustrates this signaling pathway.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general method for assessing the cytotoxic effect of this compound on a T-cell line (e.g., Jurkat cells) using a standard MTT assay.
Materials:
-
This compound hydrochloride
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
-
By adhering to these safety, handling, and disposal protocols, researchers can confidently and responsibly advance their scientific discoveries while maintaining a safe and compliant laboratory environment.
References
- 1. pnas.org [pnas.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. republicservices.com [republicservices.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. journals.physiology.org [journals.physiology.org]
- 6. kamatlab.com [kamatlab.com]
- 7. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling CP-339818
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of CP-339818, a potent, non-peptide Kv1.3 and Kv1.4 channel blocker. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound hydrochloride.
| Property | Value | Source(s) |
| Chemical Name | N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1 pentanamine hydrochloride | [1][2] |
| CAS Number | 478341-55-8 | [1][3][4] |
| Molecular Formula | C₂₁H₂₄N₂・HCl | [1][4] |
| Molecular Weight | 340.89 g/mol | [1][4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 20 mM in water. Slightly soluble in ethanol (0.1-1 mg/ml). | [1][4] |
| Storage (Powder) | Store at room temperature. For long-term storage, -20°C for up to 3 years is recommended. | [1][5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored in sealed containers, away from moisture. | [3] |
| IC₅₀ (Kv1.3) | ~200 nM | [1][2] |
| IC₅₀ (Kv1.4) | ~300 nM | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
A thorough risk assessment should be conducted before any handling of this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | To protect eyes and face from accidental splashes of the compound, which could cause serious irritation or injury.[3] |
| Skin and Body Protection | Standard laboratory coat. For procedures with a higher risk of exposure, a chemically resistant apron over the lab coat is advised. | To prevent skin contact and protect personal clothing from contamination.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended for high-risk procedures. | To prevent skin contact with the compound.[3] Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] | To prevent inhalation of dust or aerosols. |
Experimental Protocols: Safe Handling and Use
The following are step-by-step procedures for the safe handling of this compound in a laboratory setting.
Preparation and Weighing of Solid Compound
-
Preparation of Work Area: Before handling, ensure the certified chemical fume hood is functioning correctly. Cover the work surface with disposable, absorbent bench paper.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with a chemical spatula. Avoid generating dust.
-
Container Management: Keep the container of this compound tightly sealed when not in use.
-
Post-Weighing Cleanup: Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Preparation of Stock Solutions
-
Solvent Selection: Based on experimental needs, select an appropriate solvent. This compound hydrochloride is soluble in water up to 20 mM.[1] Sonication may be required to fully dissolve the compound.
-
Dissolution: In the chemical fume hood, add the solvent to the weighed this compound. Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[3]
Operational and Disposal Plans
Spill Response
-
Small Spills: In a chemical fume hood, absorb the spill with a liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces by scrubbing with alcohol.[3] Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate personnel to a safe area.[3] Prevent further leakage if possible. Wear a self-contained breathing apparatus and full protective clothing for cleanup.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.
-
Ingestion: Wash out the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide respiratory support.[3] Seek medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its safe handling.
Caption: Inhibition of T-Cell Activation by this compound.
Caption: Logical Workflow for PPE Selection and Use.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
